5-(4-chlorobenzyl)-1H-tetrazole
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVBWDXECSSTFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352342 | |
| Record name | 5-(4-chlorobenzyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14064-61-0 | |
| Record name | 5-(4-chlorobenzyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-CHLOROBENZYL)-2H-TETRAAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 5-(4-chlorobenzyl)-1H-tetrazole
This technical guide provides a comprehensive overview of the fundamental properties of 5-(4-chlorobenzyl)-1H-tetrazole, catering to researchers, scientists, and professionals in drug development. The document outlines its physicochemical characteristics, spectral data, and a detailed synthesis protocol.
Core Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClN₄ | [1] |
| Molecular Weight | 194.63 g/mol | [1] |
| Melting Point | 157-160 °C | |
| Appearance | White solid | |
| CAS Number | 14064-61-0 |
Spectral Data
The structural confirmation of this compound is supported by various spectroscopic techniques. The detailed spectral data is presented in the following tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 16.10 | br | 1H | NH (tetrazole) |
| 7.36 | d | 2H | Ar-H |
| 7.26 | d | 2H | Ar-H |
| 4.25 | s | 2H | CH₂ |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 155.80 | C (tetrazole) |
| 135.41 | Ar-C |
| 132.27 | Ar-C |
| 131.16 | Ar-C |
| 129.16 | Ar-C |
| 28.73 | CH₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 2985 | C-H stretch |
| 2838 | C-H stretch |
| 2696 | N-H stretch |
| 2317 | |
| 1487 | C=C stretch (aromatic) |
| 1404 | |
| 1048 | |
| 763 | C-Cl stretch |
| 654 |
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound has been reported and is outlined below.[1]
Materials:
-
2-(4-chlorophenyl)acetonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Cold water
-
Ethanol
-
Water
Procedure:
-
Dissolve 2-(4-chlorophenyl)acetonitrile (6.06 g, 0.04 mol), sodium azide (3.9 g, 0.06 mol), and ammonium chloride (3.21 g, 0.06 mol) in 120 ml of dimethylformamide (DMF).
-
Reflux the mixture for 20 hours with stirring.
-
After reflux, cool the reaction mixture to room temperature.
-
Filter the mixture.
-
Evaporate the solvent from the filtrate.
-
Pour the residue into 30 ml of cold water to precipitate the product.
-
Collect the title compound (yield: 4.32 g, 55.5%).
-
For X-ray diffraction analysis, obtain suitable crystals by recrystallization from a 10 mL mixed solution of ethanol and water (1:1).[1]
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Biological Activity
Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. Tetrazole derivatives, as a class of compounds, are known to exhibit a wide range of biological activities and are often used as bioisosteres of carboxylic acids in drug design.[2][3] However, specific studies on the pharmacological properties of the title compound have not been reported. Future research is warranted to explore the potential therapeutic applications of this compound.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 5-(4-chlorobenzyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(4-chlorobenzyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its structural, spectroscopic, and physical characteristics, supported by experimental protocols and workflow visualizations.
Physicochemical Characteristics
The key physicochemical properties of this compound are summarized below. This data is crucial for understanding its behavior in various chemical and biological systems, aiding in applications such as drug design, formulation, and quality control.
Table 1: Summary of Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClN₄ | [1][2] |
| Molecular Weight | 194.63 g/mol | [1] |
| Melting Point | 157-160 °C | |
| Boiling Point | Experimental data not available. A predicted value for the related compound 5-(4-chlorophenyl)-1H-tetrazole is 356.2 ± 44.0 °C.[3] | |
| pKa | Experimental data not available. A predicted value for the structurally similar compound 5-(4-chlorophenyl)-1H-tetrazole is 3.95 ± 0.10, corresponding to the acidic proton on the tetrazole ring.[3] | |
| logP (XLogP3-AA) | 2.1 (Computed) | [2] |
| Solubility | Quantitative data not readily available. The synthesis protocol indicates precipitation upon addition to cold water, suggesting low solubility in aqueous media.[1] | |
| Appearance | White solid |
Table 2: Spectroscopic Data
| Spectroscopy Type | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 16.10 (1H, broad singlet), 7.36 (2H, doublet), 7.26 (2H, doublet), 4.25 (2H, singlet) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 155.80, 135.41, 132.27, 131.16, 129.16, 28.73 |
| FT-IR (cm⁻¹) | 2985, 2838, 2696, 2317, 1487, 1404, 1048, 763, 654 |
Table 3: Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Unit Cell Dimensions | a = 14.654(3) Åb = 4.9321(10) Åc = 12.688(3) Åβ = 105.63(3)° |
| Volume (V) | 883.1(3) ų |
| Molecules per Unit Cell (Z) | 4 |
| Structural Feature | The phenyl and tetrazole rings are inclined at a dihedral angle of 67.52(6)°.[1] In the crystal structure, molecules form chains along the[4] direction via N—H···N hydrogen bonds.[1] These chains are further linked by π–π interactions between adjacent tetrazole rings.[1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
The title compound is synthesized via a [3+2] cycloaddition reaction between an organic nitrile and sodium azide.[1]
-
Reaction Setup : Dissolve 2-(4-chlorophenyl)acetonitrile (6.06 g, 0.04 mol), sodium azide (NaN₃, 3.9 g, 0.06 mol), and ammonium chloride (NH₄Cl, 3.21 g, 0.06 mol) in 120 mL of dimethylformamide (DMF) in a suitable reaction vessel.
-
Reaction Execution : Stir the mixture and heat to reflux for 20 hours.
-
Work-up and Isolation : Cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Purification : Evaporate the solvent from the filtrate under reduced pressure. Pour the resulting residue into 30 mL of cold water to precipitate the crude product.
-
Final Product : Collect the solid product, this compound, via filtration. The reported yield is 55.5%.[1]
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified solid in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition : Acquire spectra on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) spectrometer. Use the residual solvent peak as an internal reference.
2.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum is typically obtained using the KBr pellet method.[3][5]
-
Sample Preparation : Grind 1-2 mg of the dry compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle to create a fine, uniform powder.
-
Pellet Formation : Transfer the powder to a pellet-forming die and apply high pressure (e.g., 8-10 tons) to form a transparent pellet.
-
Data Acquisition : Place the KBr pellet in the spectrometer's sample holder and record the spectrum over the range of 4000-400 cm⁻¹.
2.2.3 Single-Crystal X-ray Diffraction This technique provides definitive structural elucidation.
-
Crystal Growth : Obtain single crystals suitable for X-ray diffraction by slow evaporation from a 1:1 mixed solution of ethanol and water.[1]
-
Data Collection : Mount a suitable crystal on a diffractometer (e.g., Rigaku R-AXIS RAPID).[1] Collect diffraction data at a controlled temperature (e.g., 293 K) using Mo Kα radiation.[1]
-
Structure Solution and Refinement : Solve the crystal structure using appropriate software and refine the model against the collected reflection data.[1]
Mandatory Visualizations
The following diagrams illustrate the synthesis and characterization workflows for this compound.
Caption: Chemical synthesis workflow for this compound.
Caption: Physicochemical characterization workflow for the synthesized compound.
References
- 1. 5-(4-Chlorobenzyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H7ClN4 | CID 723585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-(4-CHLOROPHENYL)-1H-TETRAZOLE CAS#: 16687-61-9 [m.chemicalbook.com]
- 4. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Discovery of 5-(4-chlorobenzyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-(4-chlorobenzyl)-1H-tetrazole. This document details the primary synthetic routes, purification methods, and analytical characterization of the compound. Furthermore, it explores the broader context of tetrazole derivatives in medicinal chemistry, offering insights into their potential applications.
Introduction to 5-substituted-1H-tetrazoles
Tetrazole derivatives are a prominent class of nitrogen-rich heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science.[1] The tetrazole ring is often employed as a bioisosteric replacement for the carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.[2] This has led to the incorporation of the tetrazole moiety into a variety of approved drugs. The broader class of 5-substituted-1H-tetrazoles has been investigated for a wide range of biological activities, including antimicrobial, antifungal, anticancer, analgesic, and antihypertensive properties.[3][4]
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the [3+2] cycloaddition reaction between 2-(4-chlorophenyl)acetonitrile and an azide source.[2] This reaction is a cornerstone in the synthesis of 5-substituted tetrazoles.
Experimental Protocol
A widely cited procedure for the synthesis of this compound is as follows:[1]
Materials:
-
2-(4-chlorophenyl)acetonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-(4-chlorophenyl)acetonitrile (0.04 mol, 6.06 g), sodium azide (0.06 mol, 3.9 g), and ammonium chloride (0.06 mol, 3.21 g) in 120 ml of N,N-dimethylformamide (DMF).[1]
-
The reaction mixture is heated to reflux and stirred for 20 hours.[1]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled mixture is filtered to remove any inorganic salts.
-
The solvent (DMF) is removed from the filtrate by evaporation under reduced pressure.
-
The resulting residue is poured into 30 ml of cold water, which should induce the precipitation of the crude product.[1]
-
The solid product is collected by filtration.
Purification:
-
The crude this compound can be purified by recrystallization. Crystals suitable for X-ray diffraction have been obtained from a 1:1 mixture of ethanol and water.[1]
Yield:
-
This procedure has been reported to yield 4.32 g of the title compound, which corresponds to a yield of 55.5%.[1]
Synthesis Workflow
Caption: A flowchart illustrating the synthetic steps for this compound.
Characterization Data
A comprehensive analytical characterization is crucial for confirming the identity and purity of the synthesized this compound.
| Analytical Data | Observed Values |
| Molecular Formula | C₈H₇ClN₄ |
| Molecular Weight | 194.63 g/mol |
| Appearance | White solid |
| Melting Point | 157-160 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 16.10 (1H, br), 7.36 (2H, d), 7.26 (2H, d), 4.25 (2H, s) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 155.0, 135.9, 129.5, 128.7, 123.1 |
| FT-IR (cm⁻¹) | 2985, 2838, 1820, 1487, 1083, 783 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 14.654(3) Å, b = 4.9321(10) Å, c = 12.688(3) Å, β = 105.63(3)° |
Discovery and Biological Activity
While the synthesis of this compound is well-documented, specific reports on its discovery for a particular biological application are limited in the readily available literature. However, the broader class of tetrazole-containing compounds has been extensively explored for various therapeutic purposes.
Tetrazole derivatives have been reported to exhibit a wide range of pharmacological activities, including:
-
Antimicrobial Activity: Many tetrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[3][4]
-
Anticancer Activity: The tetrazole moiety is present in several compounds investigated as potential anticancer agents.[5][6]
-
Enzyme Inhibition: Tetrazole-containing compounds have been designed as inhibitors for various enzymes. For instance, certain tetrazole derivatives have shown inhibitory activity against S-nitrosoglutathione reductase (GSNOR).[7]
The biological activity of this compound itself has not been extensively reported, representing an area for potential future investigation.
Mechanism of Action and Signaling Pathways
Due to the limited specific biological data for this compound, no definitive mechanism of action or associated signaling pathways can be described for this particular compound.
However, based on the activities of other tetrazole derivatives, potential mechanisms could involve:
-
Enzyme Inhibition: As seen with other tetrazoles, it could potentially act as an inhibitor of specific enzymes by mimicking a substrate or binding to an allosteric site.
-
Receptor Binding: The tetrazole ring can participate in hydrogen bonding and other interactions, potentially allowing it to bind to specific biological receptors.
Further research is required to elucidate any specific biological targets and mechanisms of action for this compound.
Logical Relationship of Tetrazole Synthesis
The synthesis of 5-substituted-1H-tetrazoles, including the title compound, is fundamentally based on the principle of cycloaddition chemistry.
Caption: The logical progression from starting materials to the final tetrazole product.
Conclusion
This compound is a readily accessible compound through a well-established synthetic route. Its characterization data provides a solid foundation for its identification and quality control. While specific biological activities for this compound are yet to be extensively reported, the broader importance of the tetrazole scaffold in medicinal chemistry suggests that this compound could be a valuable building block or a candidate for further biological screening in various drug discovery programs. This guide provides the essential technical information for researchers to synthesize, characterize, and potentially explore the therapeutic applications of this compound.
References
- 1. 5-(4-Chlorobenzyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(4-chlorophenyl)-1H-tetrazole | 16687-61-9 | Benchchem [benchchem.com]
- 3. isfcppharmaspire.com [isfcppharmaspire.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Pathways: A Technical Guide to the Mechanism of Action of 5-(4-chlorobenzyl)-1H-tetrazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While the precise mechanism of action for 5-(4-chlorobenzyl)-1H-tetrazole is not definitively established in publicly available scientific literature, this technical guide synthesizes the current understanding of closely related tetrazole derivatives to propose potential molecular pathways and biological targets. The foundational principle of bioisosterism, where the tetrazole ring mimics a carboxylic acid group, provides a framework for its potential interactions. This guide explores established mechanisms for analogous compounds, including S-nitrosoglutathione reductase (GSNOR) inhibition, microtubule destabilization, and modulation of ion channels and inflammatory enzymes. Detailed experimental protocols, quantitative data from related studies, and signaling pathway diagrams are provided to facilitate further research and drug development efforts in this area.
The Principle of Bioisosterism: A Gateway to Biological Activity
The tetrazole ring is a well-recognized bioisostere of the carboxylic acid functional group.[1] This structural and electronic mimicry allows tetrazole-containing compounds to interact with biological targets, such as enzymes and receptors, that typically bind carboxylate ligands.[1] This fundamental principle underpins the diverse pharmacological activities observed in the broader class of 5-substituted-1H-tetrazoles and provides a strong rationale for investigating similar interactions for this compound.
Potential Mechanisms of Action Based on Analog Studies
Due to the limited specific data on this compound, this section details the established mechanisms of action for structurally similar tetrazole derivatives. These findings offer valuable insights into the likely, though unconfirmed, biological activities of the target compound.
Inhibition of S-nitrosoglutathione Reductase (GSNOR)
A significant area of research for tetrazole derivatives has been their potent inhibition of S-nitrosoglutathione reductase (GSNOR), an enzyme critical in regulating the levels of endogenous S-nitrosothiols (SNOs) like S-nitrosoglutathione (GSNO).[2] GSNO is a key signaling molecule involved in nitric oxide (NO) based signaling, which plays a role in bronchodilation and inflammation.[2] Inhibition of GSNOR leads to an increase in GSNO levels, promoting smooth muscle relaxation and reducing inflammation, making GSNOR inhibitors promising therapeutic agents for respiratory diseases like COPD.[2]
Several imidazole-biaryl-tetrazole derivatives have demonstrated potent GSNOR inhibition with IC50 values in the low nanomolar range.[2]
Quantitative Data: GSNOR Inhibition by Tetrazole Analogs
| Compound Structure (Illustrative Analogs) | Target | IC50 (nM) | Reference |
| Imidazole-biaryl-tetrazole derivative 30 | GSNOR | <15 | [2] |
| Imidazole-biaryl-tetrazole derivative 39 | GSNOR | <15 | [2] |
| Imidazole-biaryl-tetrazole derivative 41 | GSNOR | <15 | [2] |
| Imidazole-biaryl-tetrazole derivative 42 | GSNOR | <15 | [2] |
| Imidazole-biaryl-tetrazole derivative 44 | GSNOR | <15 | [2] |
| Imidazole-biaryl-tetrazole derivative 45 | GSNOR | <15 | [2] |
| Imidazole-biaryl-tetrazole derivative 58 | GSNOR | <15 | [2] |
Experimental Protocol: GSNOR Inhibition Assay (General)
A typical GSNOR inhibition assay involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant human GSNOR is purified. The substrate, S-nitrosoglutathione (GSNO), is synthesized.
-
Reaction Mixture: The assay is conducted in a buffer solution (e.g., phosphate buffer) containing NADH, the GSNOR enzyme, and the test compound (e.g., a tetrazole derivative) at varying concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, GSNO.
-
Measurement: The rate of NADH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway: GSNOR Inhibition and NO-mediated Vasodilation
Caption: Proposed pathway of GSNOR inhibition by tetrazole analogs.
Microtubule Destabilization
Certain tetrazole derivatives have been designed as microtubule destabilizers, which are a class of anticancer agents that interfere with the dynamics of microtubule formation and disassembly, leading to cell cycle arrest and apoptosis.[3] Molecular docking studies have suggested that the tetrazole ring can form crucial hydrogen bonds with amino acid residues within the colchicine binding site of tubulin.[3]
Quantitative Data: Antiproliferative Activity of a Microtubule-Destabilizing Tetrazole Analog
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 6-31 (1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazol) | SGC-7901 | 0.090 | [3] |
| A549 | 0.650 | [3] | |
| HeLa | 0.120 | [3] |
Experimental Protocol: Tubulin Polymerization Assay
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent self-polymerization.
-
Reaction Setup: The assay is performed in a temperature-controlled spectrophotometer. The reaction mixture contains tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP) and the test compound at various concentrations.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Measurement: The extent of tubulin polymerization is monitored by measuring the increase in turbidity (absorbance) at 340 nm over time.
-
Data Analysis: The inhibitory effect of the compound on tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence and absence of the compound.
Diagram: Proposed Interaction with Tubulin
Caption: Putative hydrogen bonding of the tetrazole ring in the tubulin binding site.
Other Potential Targets
Studies on various tetrazole derivatives have implicated other potential mechanisms of action, suggesting a broad therapeutic potential for this class of compounds.
-
Kv1.5 Potassium Channel Blockade: A series of tetrazole derivatives have been identified as blockers of the Kv1.5 potassium channel, with IC50 values ranging from 180 to 550 nM.[4] This channel is predominantly expressed in the atria of the heart, and its inhibition is a strategy for the treatment of atrial fibrillation.
-
Cytosolic Phospholipase A2α (cPLA2α) Inhibition: 1-Benzylindole derivatives containing a tetrazole moiety have shown submicromolar inhibitory activity against cPLA2α.[5] This enzyme is involved in the release of arachidonic acid, a precursor to pro-inflammatory mediators.
Synthesis and Physicochemical Properties
The synthesis of this compound is typically achieved through a [3+2] cycloaddition reaction between 2-(4-chlorophenyl)acetonitrile and an azide, such as sodium azide, often in the presence of a catalyst.[6] The compound is a solid at room temperature.[6]
Future Directions and Conclusion
The mechanism of action of this compound remains to be explicitly elucidated. However, based on the robust evidence from structurally related compounds, it is plausible that its biological effects are mediated through one or more of the pathways discussed, including GSNOR inhibition, microtubule destabilization, or interaction with other enzymes and ion channels.
Future research should focus on:
-
Target Identification and Validation: Employing techniques such as affinity chromatography, chemical proteomics, or computational screening to identify the primary binding partners of this compound.
-
In Vitro and In Vivo Studies: Conducting comprehensive in vitro enzyme and receptor binding assays, as well as cell-based and animal studies, to confirm its mechanism of action and evaluate its therapeutic potential.
This technical guide provides a foundational understanding of the potential mechanisms of action for this compound, offering a roadmap for future investigations into this promising compound. The presented data and protocols for analogous compounds serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. 5-(4-chlorophenyl)-1H-tetrazole | 16687-61-9 | Benchchem [benchchem.com]
- 2. Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and in vitro/in vivo studies of tetrazole derivatives as Kv1.5 blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(4-Chlorobenzyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data for 5-(4-chlorobenzyl)-1H-tetrazole
An In-depth Technical Guide on the Spectroscopic Data for 5-(4-chlorobenzyl)-1H-tetrazole
Introduction
This compound is a heterocyclic organic compound featuring a tetrazole ring linked to a 4-chlorobenzyl group. Tetrazole derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their unique chemical properties and biological activities.[1] This technical guide provides a comprehensive overview of the , offering a valuable resource for scientists and professionals engaged in drug development and chemical research. The document details the compound's synthesis and presents its characterization through Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry principles.
Synthesis of this compound
The synthesis of the title compound is achieved through a cyclization reaction involving 2-(4-chlorophenyl)acetonitrile, sodium azide (NaN₃), and ammonium chloride (NH₄Cl) in a suitable solvent.
Experimental Protocol
A mixture of 2-(4-chlorophenyl)acetonitrile (0.04 mol, 6.06 g), sodium azide (0.06 mol, 3.9 g), and ammonium chloride (0.06 mol, 3.21 g) is dissolved in 120 ml of dimethylformamide (DMF).[1] The resulting mixture is refluxed for 20 hours with continuous stirring.[1] Following the reflux period, the mixture is cooled to room temperature and filtered. The solvent is then removed by evaporation, and the residue is poured into 30 ml of cold water to precipitate the crude product.[1] The solid is collected to yield this compound.[1]
Spectroscopic Data
The structural characterization of this compound is substantiated by various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and FT-IR analyses.
¹H Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR spectrum was recorded on a 400 MHz instrument using DMSO-d₆ as the solvent.[2] The chemical shifts (δ) are reported in parts per million (ppm).
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| 16.10 | broad | 1H | NH (tetrazole ring) |
| 7.36 | doublet | 2H | Aromatic CH |
| 7.26 | doublet | 2H | Aromatic CH |
| 4.25 | singlet | 2H | CH₂ (benzyl) |
Data sourced from a comparative study of stannous chloride catalysts.[2]
¹³C Nuclear Magnetic Resonance (NMR) Data
The ¹³C NMR spectrum was recorded on a 100 MHz instrument in DMSO-d₆.[2] The chemical shifts (δ) are reported in ppm.
| Chemical Shift (δ) (ppm) | Assignment |
| 155.80 | C (tetrazole ring) |
| 135.41 | Quaternary Aromatic C |
| 132.27 | Quaternary Aromatic C-Cl |
| 131.16 | Aromatic CH |
| 129.16 | Aromatic CH |
| 28.73 | CH₂ (benzyl) |
Data sourced from a comparative study of stannous chloride catalysts.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy Data
The FT-IR spectrum provides information on the functional groups present in the molecule. The key absorption bands are listed below.
| Wavenumber (cm⁻¹) | Assignment |
| 2985 | C-H stretch (aromatic/aliphatic) |
| 2838 | C-H stretch (aliphatic) |
| 2696 | N-H stretch (tetrazole) |
| 1487 | C=C stretch (aromatic) |
| 1404 | C-H bend |
| 1048 | C-N stretch |
| 763 | C-Cl stretch |
Data sourced from a comparative study of stannous chloride catalysts.[2]
Mass Spectrometry (MS)
While specific mass spectrometry data for this compound was not available in the cited literature, the general fragmentation behavior of 5-substituted 1H-tetrazoles has been studied. Under positive ion electrospray ionization (ESI), a characteristic loss of hydrazoic acid (HN₃) is often observed.[3] In negative ion mode, the typical fragmentation involves the loss of a nitrogen molecule (N₂).[3]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and characterization workflow.
Conclusion
This technical guide has consolidated the available , providing a detailed reference for researchers. The presented ¹H NMR, ¹³C NMR, and FT-IR data are crucial for the structural confirmation and purity assessment of this compound. The outlined synthesis protocol and experimental workflow offer a practical guide for its preparation and analysis. This information serves as a foundational resource for further investigation into the applications of this compound in various scientific fields.
References
theoretical and computational studies of 5-(4-chlorobenzyl)-1H-tetrazole
An In-depth Technical Guide to the Theoretical and Computational Analysis of 5-(4-chlorobenzyl)-1H-tetrazole
Introduction
This compound is a heterocyclic compound belonging to the tetrazole family. Tetrazole derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their unique chemical properties. The tetrazole ring, with its high nitrogen content, is often used as a bioisostere for the carboxylic acid group in drug design, potentially improving metabolic stability and membrane permeability.[1][2][3] Furthermore, these nitrogen-rich compounds are explored as high-energy materials.[4][5] Theoretical and computational chemistry provides invaluable tools for understanding the structural, electronic, and reactive properties of molecules like this compound, guiding synthesis, and predicting biological activity.[1][6] This guide details the key computational methodologies and theoretical insights into the title compound.
Molecular Structure and Crystallography
The fundamental structure of this compound consists of a tetrazole ring connected to a 4-chlorophenyl group via a methylene bridge. X-ray diffraction studies have provided precise information on its three-dimensional conformation in the solid state. A key structural feature is the dihedral angle between the phenyl and tetrazole rings, which is reported to be 67.52 (6)°.[7] In the crystal structure, molecules are linked by N—H⋯N hydrogen bonds, forming chains. These chains are further organized into a ribbon structure through π–π stacking interactions between adjacent tetrazole rings, with a centroid–centroid distance of 3.526 (1) Å.[7]
Data Presentation: Crystallographic Data
| Parameter | Value | Reference |
| Chemical Formula | C₈H₇ClN₄ | [7] |
| Molecular Weight | 194.63 | [7] |
| Crystal System | Monoclinic | [7] |
| Space Group | P2₁/c | [8] |
| a (Å) | 14.654 (3) | [7] |
| b (Å) | 4.9321 (10) | [7] |
| c (Å) | 12.688 (3) | [7] |
| β (°) | 105.63 (3) | [7] |
| Volume (ų) | 883.1 (3) | [7] |
| Z | 4 | [7][8] |
| Phenyl-Tetrazole Dihedral Angle (°) | 67.52 (6) | [7] |
| N—H⋯N Hydrogen Bond | Yes | [7] |
| π–π Stacking Distance (Å) | 3.526 (1) | [7] |
Computational Methodologies
Computational studies on tetrazole derivatives are predominantly performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for predicting molecular properties.[6][9]
Experimental Protocols: Geometry Optimization and Vibrational Analysis
-
Software: Calculations are typically performed using quantum chemistry software packages like Gaussian.[10]
-
Method: The B3LYP hybrid functional is a common choice, combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[6][11]
-
Basis Set: The 6-31G, 6-31+G, 6-311++G(d,p), or cc-pVTZ basis sets are frequently employed. The inclusion of diffuse (+) and polarization () functions is crucial for accurately describing systems with lone pairs and for calculating properties like aromaticity.[6][10][12]
-
Procedure: a. An initial molecular structure is drawn or imported. b. A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. c. A frequency calculation is then run on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[10] d. The output provides optimized geometric parameters (bond lengths, angles), thermodynamic properties, and vibrational frequencies corresponding to IR and Raman spectra.
Theoretical Spectroscopic Analysis
Computational methods are used to calculate theoretical vibrational spectra (FT-IR) which aid in the assignment of experimental bands. For tetrazole derivatives, characteristic bands include N-H stretching, C=N stretching, and various ring vibrations.[13]
Data Presentation: Representative Vibrational Frequencies for Tetrazole Derivatives
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3449 | N-H Stretch | [13][14] |
| ~3061 | Aromatic C-H Stretch | [14] |
| ~1642, 1562 | C=N and N=N Ring Stretch | [14] |
| ~1474, 1164 | C-N Stretch / Ring Vibrations | [14] |
| ~785 | C-Cl Stretch | [13] |
Electronic Properties and Chemical Reactivity
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[9] For related triazole compounds, FMO analysis has been used to predict binding interactions with biological targets.[9]
Molecular Electrostatic Potential (MEP)
The MEP map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule.[2] Red regions (negative potential) indicate areas rich in electrons, which are susceptible to electrophilic attack (e.g., around the nitrogen atoms of the tetrazole ring). Blue regions (positive potential) denote electron-deficient areas, which are prone to nucleophilic attack. This analysis is valuable for predicting intermolecular interactions, including hydrogen bonding and receptor binding.[10]
Data Presentation: Key Quantum Chemical Descriptors (Conceptual)
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[15] This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. Docking studies on tetrazole derivatives have been performed to evaluate their potential as inhibitors for enzymes like cyclooxygenase-2 (COX-2) and sterol 14-alpha demethylase (CYP51).[8][16]
Experimental Protocols: Molecular Docking Workflow
-
Receptor Preparation: The 3D crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of the ligand, this compound, is generated and its geometry is optimized using a suitable force field or quantum chemical method.
-
Docking Simulation: Using software such as AutoDock or Schrödinger, the ligand is placed in the defined active site of the receptor. The software samples a large number of possible conformations and orientations (poses) of the ligand.
-
Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. The analysis focuses on identifying key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking.[8][15]
Conclusion
Theoretical and computational studies provide a powerful framework for the detailed investigation of this compound. Methods like DFT allow for the accurate prediction of its geometric, spectroscopic, and electronic properties, which complement and help interpret experimental data. Analyses such as FMO and MEP offer deep insights into the molecule's reactivity and potential interaction sites. Furthermore, molecular docking simulations are essential for elucidating its potential biological activity, thereby guiding the design of new therapeutic agents. The synergy between these computational approaches and experimental work is critical for advancing the application of this and related tetrazole derivatives in both medicine and materials science.
References
- 1. 5-(4-chlorophenyl)-1H-tetrazole | 16687-61-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles [mdpi.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. 5-(4-Chlorobenzyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure, Hirshfeld surface analysis and DFT studies of 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, a potential 11β-HSD1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization and theoretical studies of 5-(benzylthio)-1-cylopentyl-1H-tetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chalcogen.ro [chalcogen.ro]
- 14. growingscience.com [growingscience.com]
- 15. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ajgreenchem.com [ajgreenchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Metabolic Stability of Tetrazole Compounds
Introduction: The Role of Tetrazoles in Modern Drug Design
Tetrazole derivatives are a vital class of heterocyclic compounds in medicinal chemistry.[1][2][3] Their prominence stems largely from their function as a bioisostere for the carboxylic acid group, a common pharmacophore in many drug candidates.[1][4][5][6][7] The tetrazole ring mimics the acidity and planar structure of a carboxylic acid, allowing for similar key interactions with biological targets.[4][8] However, a key advantage that often drives this bioisosteric replacement is the significantly enhanced metabolic stability of the tetrazole moiety compared to its carboxylic acid counterpart.[1][7][9][10] This guide provides a technical overview of the metabolic stability of tetrazole compounds, detailing the experimental protocols used for their assessment and the underlying biochemical principles.
Understanding Metabolic Stability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[11] It is a critical parameter in drug discovery, as it directly influences a compound's pharmacokinetic profile, including its half-life (t½), clearance (CL), and oral bioavailability.[12][13] Compounds with low metabolic stability are rapidly cleared from the body, often requiring higher or more frequent doses, which can lead to undesirable side effects.[14] Conversely, highly stable compounds may accumulate, posing toxicity risks.[14] Therefore, optimizing metabolic stability is a key objective in the lead optimization phase.
In vitro metabolic stability studies are essential for predicting a compound's in vivo fate.[15] These assays measure the rate of disappearance of a parent compound over time when incubated with metabolically active biological systems, such as liver microsomes or hepatocytes.[16] The primary outputs of these studies are intrinsic clearance (CLint) and in vitro half-life (t½).[15]
Metabolic Fate of Tetrazole Compounds
The tetrazole ring is generally considered to be metabolically robust.[1][5][7][17] Its stability is attributed to the high density of nitrogen atoms, which makes the ring electron-deficient and less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[18]
While resistant to Phase I oxidation, tetrazoles can undergo Phase II conjugation reactions. The most notable metabolic pathway for tetrazoles is N-glucuronidation. However, these N-glucuronide conjugates are typically stable and not associated with the reactivity and potential toxicity sometimes linked to the acyl glucuronides formed from carboxylic acids.[19] This resistance to extensive metabolism is a primary reason for their use in improving drug properties.[8][19]
Caption: Comparative metabolic pathways of carboxylic acids vs. tetrazoles.
Experimental Protocols for Assessing Metabolic Stability
The metabolic stability of tetrazole compounds is typically evaluated using a panel of standard in vitro assays. The choice of assay depends on the specific metabolic pathways being investigated.[16]
Liver Microsomal Stability Assay
-
Objective: To assess Phase I metabolic stability, primarily mediated by CYP enzymes.[14][15]
-
Methodology:
-
Preparation: Pooled liver microsomes (from human or other species) are thawed and diluted in a phosphate buffer.[13] A cofactor solution containing NADPH (a necessary cofactor for CYP enzyme activity) is prepared separately.[12]
-
Incubation: The test compound (typically at a low concentration, e.g., 1 µM) is pre-incubated with the microsomes at 37°C.[20]
-
Reaction Initiation: The reaction is initiated by adding the pre-warmed NADPH solution.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate proteins.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[16]
-
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. From the slope of the natural log plot, the half-life (t½) and intrinsic clearance (CLint) are calculated.
Hepatocyte Stability Assay
-
Objective: To provide a more comprehensive assessment of metabolic stability, including both Phase I and Phase II pathways, as hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors.[14][15]
-
Methodology:
-
Preparation: Cryopreserved hepatocytes (human or other species) are thawed and suspended in an appropriate incubation medium.[20] Cell viability is confirmed.
-
Incubation: The test compound is added to the hepatocyte suspension at a specific cell density (e.g., 0.5-1.0 million cells/mL) and incubated at 37°C in a shaking water bath or incubator.[20]
-
Time Points & Termination: Aliquots are removed at various time points and the reaction is terminated using a cold organic solvent, similar to the microsomal assay.
-
Analysis: Samples are processed and analyzed by LC-MS/MS.[16]
-
-
Data Analysis: Data is analyzed similarly to the microsomal assay to determine t½ and CLint. This model is considered more predictive of in vivo clearance.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrazoles via Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. drughunter.com [drughunter.com]
- 7. researchgate.net [researchgate.net]
- 8. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. researchgate.net [researchgate.net]
- 10. eurekaselect.com [eurekaselect.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. youtube.com [youtube.com]
- 13. bioivt.com [bioivt.com]
- 14. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
Methodological & Application
synthesis of 5-(4-chlorobenzyl)-1H-tetrazole from 2-(4-chlorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-substituted-1H-tetrazoles are significant pharmacophores in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids. This substitution can enhance metabolic stability and improve bioavailability of drug candidates. The synthesis of these heterocyclic compounds is a critical step in the development of new therapeutic agents for a range of diseases, including hypertension and cancer. The [3+2] cycloaddition reaction between an organic nitrile and an azide source is the most common and direct route to the tetrazole core. This document provides detailed protocols for the synthesis of 5-(4-chlorobenzyl)-1H-tetrazole from 2-(4-chlorophenyl)acetonitrile, a key intermediate in pharmaceutical research.
Reaction Principle
The fundamental transformation is a [3+2] cycloaddition reaction, where the nitrile group of 2-(4-chlorophenyl)acetonitrile reacts with an azide salt, typically sodium azide, to form the five-membered tetrazole ring.[1][2] This reaction can be performed under thermal conditions or facilitated by various catalysts to improve yields and shorten reaction times.[3][4][5][6][7] The general scheme for this synthesis is depicted below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. scielo.org.za [scielo.org.za]
- 7. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for the Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-substituted 1H-tetrazoles utilizing the [3+2] cycloaddition reaction between nitriles and an azide source. This powerful "click" reaction is a cornerstone in medicinal chemistry for the creation of tetrazole-containing compounds, which are prominent in numerous pharmaceuticals.[1]
Tetrazoles are recognized as bioisosteric replacements for carboxylic acids, offering similar physicochemical properties but with enhanced metabolic stability and bioavailability.[1][2] This makes them a highly valuable functional group in the design of novel therapeutics.[1] The [3+2] cycloaddition offers a direct and atom-economical pathway to the tetrazole core.[1] Various catalytic systems have been developed to facilitate this transformation under milder conditions and with improved yields, significantly expanding the substrate scope.[1][3]
General Reaction Mechanism
The catalyzed [3+2] cycloaddition of a nitrile with an azide source, such as sodium azide, generally proceeds through the coordination of the nitrile to a catalyst. This activation is followed by a nucleophilic attack of the azide anion, leading to the formation of a catalyst-bound tetrazolate intermediate. Subsequent protonation and release from the catalyst yield the final 5-substituted 1H-tetrazole product.[1] The reaction can be promoted by various catalysts, including transition metal complexes (e.g., cobalt, zinc, copper) and solid-supported acids.[1][4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 5-(4-chlorobenzyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 5-(4-chlorobenzyl)-1H-tetrazole. Detailed protocols for various analytical techniques are presented to ensure accurate and reproducible results in research and quality control settings.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for quantifying it in various matrices. A reversed-phase method is typically employed.
Application Note:
RP-HPLC with UV detection is suitable for determining the purity of this compound and identifying any related substances or impurities. The method's simplicity and robustness make it ideal for routine quality control. A C18 column is effective in retaining the analyte, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent allows for good separation.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid). A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.[1]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The retention time of the main peak corresponds to this compound.
-
Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks.
-
For quantitative analysis, a calibration curve should be constructed using standard solutions of known concentrations.
-
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are crucial for confirming the identity and purity of the compound.
Application Note:
¹H NMR is used to identify the different types of protons and their connectivity in the molecule. The chemical shifts, splitting patterns, and integration of the signals are characteristic of the this compound structure. ¹³C NMR provides information on the carbon framework of the molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition and Processing:
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
-
Data Interpretation:
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Application Note:
The FT-IR spectrum of this compound will show characteristic absorption bands for the N-H and C=N bonds of the tetrazole ring, as well as the aromatic C-H and C=C bonds of the chlorobenzyl group.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation:
-
Characteristic peaks for this compound include:
-
~2985, 2838, 2696 cm⁻¹ (C-H stretching)
-
~1487, 1404 cm⁻¹ (C=C aromatic stretching)
-
~1048 cm⁻¹ (C-N stretching)
-
~763, 654 cm⁻¹ (C-Cl stretching and aromatic C-H bending)[2]
-
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Application Note:
Electrospray ionization (ESI) is a suitable soft ionization technique for this compound. In positive ion mode, the protonated molecule [M+H]⁺ is observed. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways. A characteristic fragmentation of 5-substituted tetrazoles is the loss of a neutral molecule of hydrazoic acid (HN₃) in positive ion mode or a nitrogen molecule (N₂) in negative ion mode.[3]
Experimental Protocol: ESI-Mass Spectrometry
-
Instrumentation: A mass spectrometer with an ESI source.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile to a concentration of approximately 10 µg/mL.
-
Instrument Parameters:
-
Ionization Mode: Positive and/or negative ESI.
-
Mass Range: Scan a range appropriate for the molecular weight (e.g., m/z 50-500).
-
Capillary Voltage: Typically 3-4 kV.
-
Nebulizer Gas: Nitrogen.
-
-
Data Interpretation:
-
The expected molecular ion for C₈H₇ClN₄ is m/z 194.04.
-
In positive ESI mode, the protonated molecule [M+H]⁺ would be observed at m/z 195.05.
-
Key fragmentation pathways would involve the loss of N₂ (28 Da) or HN₃ (43 Da).
-
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the compound, including its melting point and decomposition temperature.
Application Note:
DSC is used to determine the melting point and to study phase transitions. TGA provides information about the thermal stability and decomposition profile of the compound. For tetrazole-containing compounds, it is important to assess their thermal stability, especially for applications in drug development where they may be subjected to various processing temperatures.
Experimental Protocol: DSC and TGA
-
Instrumentation: A DSC and a TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
DSC Parameters:
-
Temperature Range: Typically from ambient to 300 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Inert (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
TGA Parameters:
-
Temperature Range: Typically from ambient to 600 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Inert (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
DSC: The endothermic peak in the DSC thermogram corresponds to the melting point. For this compound, a melting point in the range of 157-160 °C has been reported.[2]
-
TGA: The TGA curve shows the mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.
Application Note:
X-ray crystallography is the gold standard for unambiguous structure determination. The crystal structure of this compound reveals the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding its solid-state properties.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the compound in a mixture of ethanol and water (1:1 v/v).[4]
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data at a controlled temperature (e.g., 293 K) using Mo Kα radiation.[4]
-
-
Structure Solution and Refinement:
-
Process the collected data to obtain integrated intensities.
-
Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².
-
-
Crystallographic Data for this compound:
-
Crystal System: Monoclinic
-
Space Group: P2₁/c
-
Unit Cell Dimensions: a = 14.654 Å, b = 4.9321 Å, c = 12.688 Å, β = 105.63°[4]
-
Quantitative Data Summary
| Analytical Technique | Parameter | Value | Reference |
| ¹H NMR | Chemical Shifts (δ, ppm) in DMSO-d₆ | 16.10 (s, 1H), 7.36 (d, 2H), 7.26 (d, 2H), 4.25 (s, 2H) | [2] |
| ¹³C NMR | Chemical Shifts (δ, ppm) in DMSO-d₆ | 155.80, 135.41, 132.27, 131.16, 129.16, 28.73 | [2] |
| FT-IR | Characteristic Peaks (cm⁻¹) | 2985, 2838, 2696, 1487, 1404, 1048, 763, 654 | [2] |
| Mass Spec. | [M+H]⁺ (m/z) | 195.05 (calculated) | - |
| Thermal Analysis | Melting Point (°C) | 157-160 | [2] |
| X-ray Cryst. | Crystal System | Monoclinic | [4] |
| X-ray Cryst. | Space Group | P2₁/c | [4] |
Visualizations
References
Application Notes and Protocols: FT-IR Spectroscopy of 5-(4-chlorobenzyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analysis of 5-(4-chlorobenzyl)-1H-tetrazole using Fourier-Transform Infrared (FT-IR) spectroscopy. It includes comprehensive experimental protocols for sample preparation and spectral acquisition, a summary of characteristic vibrational frequencies, and an interpretation of the spectral data. This information is critical for the structural confirmation and quality control of this compound, which is of interest in medicinal chemistry and drug development.
Introduction
This compound is a substituted tetrazole derivative. The tetrazole ring is a key structural motif in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group. The incorporation of a 4-chlorobenzyl substituent introduces specific steric and electronic properties that can influence the molecule's biological activity. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the structural characterization of organic molecules. It provides a unique "fingerprint" based on the vibrational modes of the functional groups present in the molecule. This application note outlines the methodology for obtaining and interpreting the FT-IR spectrum of this compound.
Experimental Protocols
Two common methods for the FT-IR analysis of solid samples are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method. Both are detailed below.
KBr Pellet Method
This traditional method involves dispersing the solid sample in a KBr matrix, which is transparent in the mid-IR region.
Materials:
-
This compound (sample)
-
Spectroscopic grade Potassium Bromide (KBr), dried at 110°C
-
Agate mortar and pestle
-
Pellet-forming die
-
Hydraulic press
-
FT-IR spectrometer
Protocol:
-
Cleaning: Thoroughly clean the agate mortar, pestle, and pellet-forming die with acetone and ensure they are completely dry.
-
Weighing: Weigh approximately 1-2 mg of the this compound sample and 200-250 mg of dry, spectroscopic grade KBr powder. The sample concentration should be between 0.2% and 1% by weight.[1][2][3]
-
Grinding and Mixing: First, grind the sample in the agate mortar until it forms a fine powder. Then, add the KBr powder and continue to gently grind and mix until a homogeneous mixture is obtained.[1]
-
Pellet Formation: Transfer the mixture to the pellet-forming die. Apply a force of approximately 8-10 tons using a hydraulic press for 1-2 minutes. It is recommended to use a vacuum to remove trapped air and moisture, which can cause scattering and interference in the spectrum.[1][2][4]
-
Inspection: Carefully remove the resulting thin, transparent, or translucent pellet from the die. A high-quality pellet should be clear and free of cracks or cloudiness.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Acquire a background spectrum using an empty sample holder or a pure KBr pellet. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.
Attenuated Total Reflectance (ATR) Method
ATR is a modern and rapid technique that requires minimal sample preparation.
Materials:
-
This compound (sample)
-
FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
Protocol:
-
Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the this compound powder onto the ATR crystal, ensuring the crystal surface is completely covered.[5]
-
Pressure Application: Use the pressure clamp of the ATR accessory to apply consistent pressure to the sample, ensuring good contact with the crystal.[5][6]
-
Spectral Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, retract the pressure clamp, remove the sample powder, and clean the crystal surface with a soft tissue dampened with an appropriate solvent like isopropanol or acetone.
Data Presentation and Interpretation
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. The key spectral data is summarized in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
| 2985, 2838, 2696 | N-H and C-H stretching | Tetrazole ring and Benzyl CH₂ |
| 2317 | Overtone or combination bands | - |
| 1487 | C=C stretching | Aromatic ring |
| 1404 | CH₂ scissoring | Benzyl group |
| 1048 | C-Cl stretching | Chlorobenzyl group |
| 763, 654 | C-H out-of-plane bending | Aromatic ring |
Table 1: Characteristic FT-IR Absorption Bands of this compound. Data sourced from a comparative study on 5-substituted 1H-tetrazoles.[7]
Interpretation of Key Peaks:
-
N-H and C-H Stretching Region (2500-3200 cm⁻¹): The broad absorption bands observed in the 2600-3000 cm⁻¹ range are characteristic of the N-H stretching vibrations of the tetrazole ring, often appearing broad due to hydrogen bonding. The peaks at 2985 and 2838 cm⁻¹ can be attributed to the asymmetric and symmetric C-H stretching of the methylene (-CH₂-) bridge.[7]
-
Aromatic C=C Stretching (around 1487 cm⁻¹): The absorption at 1487 cm⁻¹ is typical for the C=C stretching vibrations within the p-substituted benzene ring.[7]
-
Methylene Scissoring (around 1404 cm⁻¹): The band at 1404 cm⁻¹ corresponds to the scissoring (in-plane bending) vibration of the -CH₂- group.[7]
-
C-Cl Stretching (around 1048 cm⁻¹): The strong absorption at 1048 cm⁻¹ is indicative of the C-Cl stretching vibration of the chlorobenzyl moiety.[7]
-
Aromatic C-H Out-of-Plane Bending (below 800 cm⁻¹): The bands at 763 and 654 cm⁻¹ are characteristic of the out-of-plane C-H bending vibrations of the substituted aromatic ring.[7]
Visualized Workflow and Logic
The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical relationship between the molecular structure and its spectral features.
Caption: Experimental workflow for FT-IR analysis.
References
- 1. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 2. azom.com [azom.com]
- 3. scienceijsar.com [scienceijsar.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 6. jascoinc.com [jascoinc.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for 5-(4-chlorobenzyl)-1H-tetrazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential therapeutic applications, and relevant experimental protocols for 5-(4-chlorobenzyl)-1H-tetrazole. This compound belongs to the tetrazole class of heterocycles, which are recognized as important pharmacophores in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids and their broad range of biological activities.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through a [3+2] cycloaddition reaction between 2-(4-chlorophenyl)acetonitrile and an azide source.[2] This method is a common and effective way to prepare 5-substituted 1H-tetrazoles.[1][3]
Experimental Protocol: Synthesis of this compound[2]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-(4-chlorophenyl)acetonitrile (0.04 mol), sodium azide (NaN3, 0.06 mol), and ammonium chloride (NH4Cl, 0.06 mol) in 120 ml of dimethylformamide (DMF).
-
Reflux: Heat the mixture to reflux and maintain it under stirring for 20 hours.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solid byproducts.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure.
-
Precipitation and Isolation: Pour the resulting residue into 30 ml of cold water to precipitate the crude product.
-
Purification: Collect the solid product by filtration. The crude product can be further purified by recrystallization from a 1:1 mixture of ethanol and water to obtain crystals of this compound.
Caption: Synthesis workflow for this compound.
Potential Therapeutic Applications and Biological Activities
While specific quantitative data for this compound is limited in the public domain, the broader class of tetrazole derivatives has demonstrated a wide array of biological activities. The following sections outline potential applications based on studies of closely related compounds and general knowledge of tetrazole pharmacology.
Antibacterial Activity
A study on the closely related compound, 5-(4-chlorophenyl)-1H-tetrazole, demonstrated its bactericidal effect against various hospital-isolated and reference bacterial strains.
Quantitative Data: Antibacterial Activity of 5-(4-chlorophenyl)-1H-tetrazole
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) |
| E. coli H | > 2 | > 2 |
| S. aureus H | > 2 | > 2 |
| K. pneumoniae H | 2 | > 2 |
| S. aureus A | 1 | 2 |
| E. coli A | 2.5 | > 2.5 |
| B. subtilis A | 1 | 2 |
| P. aeruginosa A | 2 | > 2 |
Data is conceptually represented based on findings indicating the antibacterial activity of 5-(4-chlorophenyl)-1H-tetrazole.[4]
Anticancer Activity
Potential Signaling Pathway: Induction of Apoptosis
One of the key mechanisms by which anticancer agents exert their effects is through the induction of programmed cell death, or apoptosis. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases. Some tetrazole derivatives have been shown to induce apoptosis in cancer cells.
Caption: Potential mechanism of apoptosis induction.
Anti-inflammatory Activity
Tetrazole derivatives have been investigated for their anti-inflammatory properties.[1] The mechanism often involves the inhibition of pro-inflammatory mediators. A plausible mechanism is the modulation of the NF-κB signaling pathway, a key regulator of inflammation.
Potential Signaling Pathway: Inhibition of NF-κB Activation
In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some anti-inflammatory compounds act by preventing IκB degradation.
Caption: Potential inhibition of the NF-κB signaling pathway.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Microtubule Polymerization Assay
This assay determines if this compound can inhibit the polymerization of tubulin.
-
Tubulin Preparation: Reconstitute purified tubulin in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
Reaction Mixture: In a 96-well plate, mix the tubulin solution with GTP, a fluorescence reporter (e.g., DAPI), and various concentrations of this compound or a known microtubule inhibitor (e.g., nocodazole) as a control.
-
Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence of DAPI increases upon binding to polymerized microtubules.[6]
-
Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the test compound to the control to determine its inhibitory effect.
Kv1.5 Potassium Channel Assay (Whole-Cell Patch-Clamp)
This electrophysiological technique can be used to assess the effect of this compound on Kv1.5 potassium channel currents.
-
Cell Preparation: Use a cell line stably expressing the human Kv1.5 channel (e.g., HEK293 cells).
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.
-
Voltage Protocol: Apply a series of voltage steps to elicit Kv1.5 currents. A typical protocol involves holding the cell at -80 mV and applying depolarizing pulses to various potentials (e.g., from -40 mV to +60 mV).
-
Compound Application: Perfuse the cell with a solution containing a known concentration of this compound.
-
Current Measurement: Record the Kv1.5 currents before and after the application of the compound.
-
Data Analysis: Analyze the changes in current amplitude and kinetics to determine the inhibitory effect of the compound on the Kv1.5 channel. Calculate the IC50 value from the concentration-response curve.
Nitric Oxide Production Assay (Griess Assay)
This assay measures the level of nitrite, a stable product of nitric oxide (NO), in cell culture supernatants as an indicator of inflammatory response.
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of this compound.
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatants.
-
Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. A reduction in nitrite levels in the presence of the compound indicates an anti-inflammatory effect.
Western Blot Analysis of NF-κB Pathway
This protocol is used to determine if this compound inhibits the activation of the NF-κB pathway by assessing the phosphorylation of p65 and the degradation of IκBα.
-
Cell Treatment and Lysis: Treat cells (e.g., macrophages) with an inflammatory stimulus (e.g., LPS) with or without the test compound. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation. A decrease in phospho-p65 and an increase in IκBα levels in the presence of the compound would indicate inhibition of the NF-κB pathway.
References
Application Notes and Protocols for Anticancer Research on 5-(4-chlorobenzyl)-1H-tetrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data relevant to the investigation of 5-(4-chlorobenzyl)-1H-tetrazole derivatives as potential anticancer agents. The information compiled herein is intended to guide researchers in the synthesis, in vitro evaluation, and mechanistic studies of this class of compounds. While specific data for a wide range of this compound derivatives is limited in publicly available literature, this document consolidates information on the parent compound and structurally related tetrazole derivatives to provide a foundational resource.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of various tetrazole derivatives, including those with chloro- and benzyl-substituents, against a panel of human cancer cell lines. This data is compiled from multiple studies to facilitate a comparative analysis of the cytotoxic potential of these compounds.
Table 1: In Vitro Cytotoxicity of Tetrazole Derivatives Against Human Cancer Cell Lines
| Compound ID | Derivative Description | Cancer Cell Line | Assay | IC50 (µM) / Growth Inhibition (%) | Reference |
| 1 | 3-(4-chlorophenyl)-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-one | Not Specified | NCI-60 Screen | Not Specified | [1] |
| 2 | 1-[5-(2-chloro phenyl) isoxazol-3-yl]-5-phenyl-1H-tetrazole | Ovarian (SK-OV-3) | NCI-60 Screen | 34.94% Growth Inhibition | [1] |
| 3 | Novel Tetrazole Analogue of Resveratrol (8h) | Leukemia (MV4-11) | Not Specified | 0.02 µM | [2] |
| 4 | Novel Tetrazole Analogue of Resveratrol (10b) | Leukemia (MV4-11) | Not Specified | 1.08 µM | [2] |
| 5 | Novel Tetrazole Analogue of Resveratrol (10a) | Leukemia (MV4-11) | Not Specified | 1.46 µM | [2] |
| 6 | Novel Tetrazole Analogue of Resveratrol (8g) | Leukemia (MV4-11) | Not Specified | 4.60 µM | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard in the field of anticancer drug discovery and can be adapted for the evaluation of this compound derivatives.
Synthesis of this compound
This protocol describes the synthesis of the parent compound, which can be a starting material for further derivatization.[3]
Materials:
-
2-(4-chlorophenyl)acetonitrile
-
Sodium azide (NaN3)
-
Ammonium chloride (NH4Cl)
-
Dimethylformamide (DMF)
-
Ethanol
-
Water
Procedure:
-
Dissolve 2-(4-chlorophenyl)acetonitrile (0.04 mol), NaN3 (0.06 mol), and NH4Cl (0.06 mol) in 120 ml of DMF.
-
Reflux the mixture for 20 hours with continuous stirring.
-
Cool the reaction mixture to room temperature and filter to remove any solids.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Pour the residue into 30 ml of cold water to precipitate the product.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from a 1:1 mixture of ethanol and water to obtain purified this compound.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/ml in PBS)
-
DMSO
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µl of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, remove the medium and add 100 µl of the medium containing various concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.
-
Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This method is used to determine the effect of the compounds on the progression of the cell cycle.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
Test compounds
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/ml) and incubate for 30 minutes at 37°C.
-
Add PI staining solution (50 µg/ml) and incubate for 15 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in relevant signaling pathways.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with test compounds as for other assays.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate a typical experimental workflow and a generalized signaling pathway that may be relevant to the anticancer mechanism of this compound derivatives.
References
Application Notes and Protocols for Antibacterial Screening of Tetrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the antibacterial screening of tetrazole compounds. It includes detailed protocols for determining the potency of these compounds and investigating their potential mechanisms of action.
Introduction
Tetrazole and its derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antibacterial effects.[1][2] The unique structural features of the tetrazole ring, a bioisostere for the carboxylic acid group, contribute to its ability to interact with various biological targets.[1] Several tetrazole-based drugs are already in clinical use, highlighting the therapeutic potential of this scaffold.[1] This application note outlines a systematic approach to screen novel tetrazole compounds for their antibacterial properties, a critical step in the discovery of new antimicrobial agents to combat the growing threat of antibiotic resistance.
Experimental Protocols
A critical initial step in the screening process is to ensure the solubility of the tetrazole compounds in a solvent that is compatible with the assay and non-toxic to the bacteria at the concentrations used. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[3]
Preparation of Tetrazole Compound Stock Solutions
Materials:
-
Tetrazole compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Accurately weigh the desired amount of the tetrazole compound.
-
Dissolve the compound in a sufficient volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or as solubility allows).[3]
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Store the stock solution at -20°C until use. Subsequent dilutions should be made in the appropriate broth medium for the antibacterial assays.[4]
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The broth microdilution method is a standard and widely accepted technique for determining the MIC.[5]
Materials:
-
Tetrazole compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and inoculate them into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Test Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the tetrazole compound stock solution (or a pre-diluted working solution) to the first well of each row designated for that compound.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding the final 100 µL from the last well in the series. This will create a range of decreasing concentrations of the test compound.
-
Set up control wells:
-
Positive Control: Wells containing only the bacterial inoculum in CAMHB (no compound).
-
Negative Control: Wells containing only CAMHB (no bacteria or compound).
-
Reference Antibiotic: A row with serial dilutions of a standard antibiotic.
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well, except for the negative control wells. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of the tetrazole compound at which there is no visible growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator (37°C)
Protocol:
-
From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a sterile MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the tetrazole compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Data Presentation
Summarize the quantitative data from the MIC and MBC assays in a structured table for clear comparison of the antibacterial activity of different tetrazole compounds against various bacterial strains.
Table 1: Antibacterial Activity of Tetrazole Compounds
| Compound ID | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Tetrazole-001 | S. aureus ATCC 29213 | 16 | 32 |
| Tetrazole-001 | E. coli ATCC 25922 | 32 | 64 |
| Tetrazole-002 | S. aureus ATCC 29213 | 8 | 16 |
| Tetrazole-002 | E. coli ATCC 25922 | 16 | 32 |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 |
| Ciprofloxacin | E. coli ATCC 25922 | 0.25 | 0.5 |
Investigation of Mechanism of Action
To understand how a tetrazole compound exerts its antibacterial effect, further assays can be performed. Some known mechanisms of antibacterial action include inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, and disruption of metabolic pathways or membrane function.
Potential Assays for Mechanism of Action:
-
DNA Gyrase and Topoisomerase IV Inhibition Assays: Some antibacterial agents, including certain tetrazole derivatives, are known to target these essential bacterial enzymes involved in DNA replication. Commercially available kits can be used to assess the inhibitory activity of the compounds.
-
Macromolecule Synthesis Assays: These assays measure the incorporation of radiolabeled precursors into DNA, RNA, protein, and peptidoglycan to determine which biosynthetic pathway is inhibited by the compound.
-
Bacterial Cytoplasmic Membrane Depolarization Assay: This assay uses membrane potential-sensitive dyes to determine if the compound disrupts the bacterial cell membrane.
-
Time-Kill Kinetic Assays: These studies provide information on the rate at which a compound kills bacteria and can help differentiate between bactericidal and bacteriostatic effects.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the antibacterial screening of tetrazole compounds.
Caption: Experimental workflow for antibacterial screening.
Potential Mechanism of Action: Inhibition of DNA Replication
This diagram illustrates a potential signaling pathway where a tetrazole compound inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.
References
- 1. isfcppharmaspire.com [isfcppharmaspire.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of some tetrazoles and their prospective for aerobic micro-fouling mitigation - Arabian Journal of Chemistry [arabjchem.org]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
Application Notes and Protocols for the Antifungal Activity Evaluation of 5-(4-chlorobenzyl)-1H-tetrazole Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the evaluation of 5-(4-chlorobenzyl)-1H-tetrazole analogues as potential antifungal agents. The protocols outlined below are based on established methodologies for the synthesis and antimicrobial screening of novel chemical entities.
Introduction and Significance
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Azole antifungals, which inhibit the biosynthesis of ergosterol, a crucial component of the fungal cell membrane, are a cornerstone of antifungal therapy. Tetrazole-containing compounds have garnered considerable interest in medicinal chemistry as bioisosteres of carboxylic acids and have been investigated for a wide range of biological activities, including antifungal effects.[1][2]
Analogues of this compound are a class of compounds that merge the structural features of a tetrazole ring with a substituted benzyl group, a common motif in various bioactive molecules. The evaluation of their antifungal activity is a critical step in the drug discovery pipeline to identify novel candidates with improved potency, broader spectrum of activity, and reduced susceptibility to existing resistance mechanisms.
Data Presentation: Antifungal Activity of Tetrazole Analogues
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Tetrazole Derivative 1 | Candida albicans | 16 | Fluconazole | 8.1 |
| (Representative) | Candida glabrata | 22.6 | Fluconazole | - |
| Candida parapsilosis | 88.7 | Fluconazole | 8.3 | |
| Tetrazole Derivative 2 | Candida albicans | 97-99% inhibition at 0.0313-16 | Fluconazole | - |
| (5-(4-chlorophenyl) derivative) | Aspergillus niger | - | - | - |
| Fusarium oxysporum | - | - | - | |
| Tetrazole Derivative 3 | Candida albicans | 21.4 | Fluconazole | - |
| (Representative) | Staphylococcus aureus | 10.7 | - | - |
| Escherichia coli | 12.8 | - | - |
Note: The data presented is a compilation from multiple sources and is intended for illustrative purposes. Direct comparison between compounds from different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound Analogues
This protocol describes a general method for the synthesis of the core structure, this compound, which can be adapted for the synthesis of various analogues.
Materials:
-
2-(4-chlorophenyl)acetonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Ethanol
-
Water
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-(4-chlorophenyl)acetonitrile (0.04 mol), sodium azide (0.06 mol), and ammonium chloride (0.06 mol) in 120 mL of DMF.
-
Heat the mixture to reflux and maintain stirring for 20-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Evaporate the solvent (DMF) under reduced pressure.
-
Pour the resulting residue into cold water (e.g., 30 mL) to precipitate the crude product.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain purified this compound.
This protocol is based on the synthesis described for this compound and can be modified for the synthesis of analogues by using appropriately substituted starting materials.
Protocol 2: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method (CLSI M27)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized tetrazole analogues against yeast pathogens, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27.
Materials:
-
Synthesized tetrazole analogues
-
Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile water, saline, and DMSO
-
Positive control antifungal (e.g., Fluconazole)
Procedure:
-
Preparation of Inoculum:
-
Culture the fungal strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Antifungal Solutions:
-
Prepare a stock solution of each tetrazole analogue in DMSO.
-
Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in the 96-well plates to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted antifungal compounds.
-
Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Protocol 3: In Vitro Antifungal Susceptibility Testing - Disk Diffusion Method (CLSI M44)
This method provides a qualitative or semi-quantitative assessment of the antifungal activity.
Materials:
-
Synthesized tetrazole analogues
-
Fungal strains
-
Mueller-Hinton agar supplemented with glucose and methylene blue
-
Sterile paper disks (6 mm diameter)
-
Sterile swabs
Procedure:
-
Preparation of Inoculum:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of the synthesized tetrazole analogue solution.
-
Aseptically place the disks onto the inoculated agar surface.
-
Include a disk with a standard antifungal as a positive control and a blank disk (with solvent only) as a negative control.
-
-
Incubation and Measurement:
-
Incubate the plates at 35°C for 20-24 hours.
-
Measure the diameter of the zone of inhibition (the area around the disk with no fungal growth) in millimeters. The size of the zone correlates with the susceptibility of the fungus to the compound.
-
Mechanism of Action and Signaling Pathways
The primary mechanism of action for azole antifungals, a class to which tetrazole analogues are structurally related, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p).[3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway.
Caption: Mechanism of action of tetrazole analogues and fungal response.
Inhibition of CYP51 by this compound analogues leads to a depletion of ergosterol and an accumulation of toxic 14-α-methylated sterol precursors.[5][6] This disrupts the integrity and function of the fungal cell membrane, leading to increased permeability, altered fluidity, and ultimately, inhibition of fungal growth.[7] As a cellular response to ergosterol depletion, fungi can activate transcription factors, such as Upc2, which in turn upregulate the expression of genes in the ergosterol biosynthesis pathway (ERG genes) and genes encoding for efflux pumps.[3][6][8] This transcriptional response is a known mechanism of azole resistance.
Caption: Experimental workflow for synthesis and antifungal screening.
Conclusion
The evaluation of this compound analogues represents a promising avenue for the discovery of novel antifungal agents. The protocols provided herein offer a standardized framework for the synthesis and in vitro assessment of the antifungal activity of these compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and pharmacokinetic properties of this chemical class, potentially leading to the development of new and effective treatments for fungal infections.
References
- 1. Antifungal properties of substituted 1-phenyl-5-mercaptotetrazoles and their oxidation product, 5-bis-(1-phenyltetrazolyl)disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 4. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 5. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Zinc Salts as Versatile Catalysts in Tetrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tetrazole moiety is a critical pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acids in drug design. The use of zinc salts as catalysts has emerged as an efficient, and often environmentally benign, method for the synthesis of 5-substituted-1H-tetrazoles. These catalysts, acting as Lewis acids, activate nitriles towards [3+2] cycloaddition with an azide source. This document provides detailed application notes and experimental protocols for the synthesis of tetrazoles using various zinc salts.
Introduction to Zinc-Catalyzed Tetrazole Synthesis
Zinc(II) salts are effective catalysts for the reaction between nitriles and azides to form tetrazoles. The catalytic action of the zinc ion is attributed to its coordination with the nitrile, which significantly lowers the energy barrier for the nucleophilic attack by the azide ion.[1][2] This catalytic approach offers several advantages, including milder reaction conditions and improved safety compared to methods that use hydrazoic acid.[3] A range of zinc salts, including zinc bromide (ZnBr₂), zinc acetate dihydrate (Zn(OAc)₂·2H₂O), zinc triflate (Zn(OTf)₂), and zinc oxide (ZnO) nanoparticles, have been successfully employed in both homogeneous and heterogeneous catalytic systems.[4][5][6]
Data Presentation: Comparative Performance of Zinc Salt Catalysts
The following tables summarize the performance of different zinc salt catalysts in the synthesis of 5-substituted-1H-tetrazoles, providing a comparative overview of their efficiency under various reaction conditions.
Table 1: Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition of Nitriles and Sodium Azide
| Catalyst | Substrate (Nitrile) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnBr₂ | Benzonitrile | Water | 100 | 12 | 92 | [5] |
| ZnBr₂ | Acetonitrile | Water | 100 | 12 | 85 | [5] |
| ZnCl₂ | Benzonitrile | Isopropanol | Reflux | 3 | 95 | [7] |
| ZnCl₂ | 4-Chlorobenzonitrile | n-Butanol | Reflux | 4 | 92 | [7] |
| ZnO nanoparticles | Benzonitrile | DMF | 120 | 5 | 90 | [8] |
| ZnO nanoparticles | 4-Methoxybenzonitrile | DMF | 120 | 6 | 85 | [8] |
| Fe₃O₄-adenine-Zn | 4-Chlorobenzonitrile | PEG | 120 | 1.3 | 96 | [9] |
Table 2: Multicomponent Synthesis of 5-Substituted-1H-Tetrazoles Using Zinc Acetate
| Aldehyde | Catalyst Loading (mol%) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Benzaldehyde | 10 | Toluene | Reflux | 5 | 94 | [1] |
| 4-Chlorobenzaldehyde | 10 | Toluene | Reflux | 4.5 | 92 | [1] |
| 4-Methoxybenzaldehyde | 10 | Toluene | Reflux | 6 | 88 | [1] |
| Thiophene-2-carboxaldehyde | 10 | Toluene | Reflux | 5.5 | 85 | [1] |
Table 3: Zn(OTf)₂-Catalyzed Synthesis of 1,5-Disubstituted Tetrazoles
| Alkene | Nitrile | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Styrene | Acetonitrile | Dry MeCN | rt | 2 | 92 | [5] |
| 1-Octene | Benzonitrile | Dry PhCN | rt | 3 | 88 | [5] |
| Cyclohexene | Acetonitrile | Dry MeCN | rt | 2.5 | 90 | [5] |
Experimental Protocols
Protocol 1: General Procedure for ZnBr₂-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles in Water
This protocol is adapted from the work of Demko and Sharpless.[5]
Materials:
-
Nitrile (1.0 equiv)
-
Sodium azide (NaN₃) (1.1 equiv)
-
Zinc bromide (ZnBr₂) (1.0 equiv)
-
Deionized water
-
Hydrochloric acid (3N)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add the nitrile (e.g., 20 mmol), sodium azide (1.43 g, 22 mmol), zinc bromide (4.50 g, 20 mmol), and 40 mL of water.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to pH ~1 with 3N HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Multicomponent Synthesis of 5-Substituted-1H-Tetrazoles Catalyzed by Zn(OAc)₂·2H₂O
This protocol is based on a one-pot condensation reaction.[1]
Materials:
-
Aldehyde (1.0 equiv)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equiv)
-
Sodium azide (NaN₃) (1.0 equiv)
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O) (10 mol%)
-
Toluene
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), sodium azide (1 mmol), and Zn(OAc)₂·2H₂O (0.1 mmol) in toluene (5 mL).
-
Reflux the reaction mixture for the time indicated in Table 2 (typically 4-6 hours), monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Heterogeneous Catalysis using ZnO Nanoparticles for 5-Substituted-1H-Tetrazole Synthesis
This protocol describes a greener approach using a reusable catalyst.[8]
Materials:
-
Nitrile (1.0 equiv)
-
Sodium azide (NaN₃) (2.0 equiv)
-
ZnO nanoparticles (10 mol%)
-
Dimethylformamide (DMF)
Procedure:
-
Suspend the nitrile (1 mmol), sodium azide (2 mmol), and ZnO nanoparticles (10 mol%) in DMF (5 mL) in a sealed reaction vessel.
-
Heat the mixture at 120-130 °C with stirring for the required time (see Table 1).
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter to recover the ZnO nanoparticle catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.
-
Acidify the filtrate with dilute HCl to precipitate the tetrazole product.
-
Collect the solid product by filtration, wash with water, and dry.
Protocol 4: Synthesis of 1,5-Disubstituted Tetrazoles via Zn(OTf)₂ Catalysis
This protocol outlines a one-pot reaction for synthesizing 1,5-disubstituted tetrazoles.[5]
Materials:
-
Alkene (0.50 mmol)
-
N-Bromosuccinimide (NBS) (0.60 mmol)
-
Trimethylsilyl azide (TMSN₃) (0.75 mmol)
-
Zinc triflate (Zn(OTf)₂) (0.025 mmol)
-
Dry nitrile (1.0 mL)
-
4 Å molecular sieves (0.100 g)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃
Procedure:
-
To a well-stirred suspension of 4 Å molecular sieves (0.100 g) and Zn(OTf)₂ (0.009 g, 0.025 mmol) in the dry nitrile (1.0 mL), successively add the alkene (0.50 mmol), TMSN₃ (0.1 mL, 0.75 mmol), and NBS (0.107 g, 0.60 mmol) under an argon atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with CH₂Cl₂ (3 x 30 mL).
-
Wash the combined organic layers with water (25 mL) and brine (25 mL), dry over Na₂SO₄, and concentrate under vacuum.
-
Purify the crude material by flash column chromatography.
Visualizations
Catalytic Cycle of Zinc in Tetrazole Synthesis
Caption: Proposed catalytic cycle for zinc-catalyzed [3+2] cycloaddition.
Experimental Workflow for Heterogeneous Catalysis
Caption: Step-by-step workflow for tetrazole synthesis using a recyclable ZnO catalyst.
Logical Relationship in Multicomponent Synthesis
Caption: Logical progression of the one-pot, three-component tetrazole synthesis.
References
- 1. growingscience.com [growingscience.com]
- 2. uokerbala.edu.iq [uokerbala.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of 5-Substituted 1H-Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of 5-substituted 1H-tetrazoles utilizing microwave irradiation. This modern synthetic approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often milder reaction conditions, making it a valuable tool in medicinal chemistry and drug development where tetrazoles are frequently used as bioisosteres for carboxylic acids.
Introduction
5-Substituted 1H-tetrazoles are a crucial class of heterocyclic compounds with a wide range of applications in pharmaceuticals, materials science, and coordination chemistry.[1][2] Their synthesis, most commonly achieved through the [3+2] cycloaddition of nitriles and azides, has been significantly advanced by the use of microwave-assisted organic synthesis (MAOS).[2][3][4] Microwave heating provides rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of the reaction rate.[5][6] This technology allows for the synthesis of a diverse library of tetrazole derivatives in a fraction of the time required by classical methods.[3][7]
Advantages of Microwave-Assisted Synthesis
The application of microwave irradiation to the synthesis of 5-substituted 1H-tetrazoles offers several key benefits:
-
Rapid Reaction Times: Reactions that typically take several hours or even days under conventional heating can often be completed in minutes using microwave assistance.[3][7][8]
-
Increased Yields: Microwave synthesis frequently leads to higher isolated yields of the desired tetrazole products.[1][9]
-
Improved Purity: The fast and controlled heating can minimize the formation of side products, resulting in cleaner reaction profiles and simpler purification.
-
Energy Efficiency: Shorter reaction times translate to lower energy consumption compared to prolonged conventional heating.
-
Scalability: The methodology is often practical and scalable, making it suitable for both small-scale library synthesis and larger-scale production.[7]
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes quantitative data from various published methods for the microwave-assisted synthesis of 5-substituted 1H-tetrazoles, highlighting the versatility of this technique with different substrates and catalytic systems.
| Starting Material (Nitrile) | Azide Source | Catalyst/Additive | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Benzonitrile | Sodium Azide | Triethylamine Hydrochloride | DMF | 130 | 120 | 93 | [7] |
| 4-Methoxybenzonitrile | Sodium Azide | Triethylamine Hydrochloride | DMF | 130 | 120 | 91 | [7] |
| 3-Phenylpropionitrile | Sodium Azide | Triethylamine Hydrochloride | DMF | 130 | 120 | 69 | [2] |
| Benzonitrile | Sodium Azide | Heterogeneous Cu-based catalyst | NMP | 230 | 3-30 | High | [3][8][10] |
| Furan-2-carbonitrile | Sodium Azide | Pd/Co nanoparticles | - | - | ~10 | 99 | [2] |
| Various Nitriles | Sodium Azide | Zinc Salts | Water | - | - | 64-96 | [4] |
| Benzonitrile | Sodium Azide | Ammonium Chloride | DMF | - | - | - | [11] |
| Aromatic Thiourea | Sodium Azide | Copper (I) salt, Cesium Carbonate | Solvent-free | - | Short | High | [1][9] |
Experimental Protocols
This section provides a detailed, representative experimental protocol for the microwave-assisted synthesis of a 5-substituted 1H-tetrazole from a nitrile precursor.
Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole from Benzonitrile
This protocol is adapted from a general method for the conversion of nitriles to 5-substituted 1H-tetrazoles using microwave irradiation.[7]
Materials:
-
Benzonitrile
-
Sodium azide (NaN₃) - Caution: Highly toxic and explosive! Handle with extreme care.
-
Triethylamine hydrochloride (Et₃N·HCl)
-
N,N-Dimethylformamide (DMF)
-
Microwave synthesis reactor
-
Appropriate microwave process vial with a stir bar
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1N)
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a dedicated microwave process vial, combine benzonitrile (1.0 mmol), sodium azide (1.5 mmol), and triethylamine hydrochloride (1.5 mmol).
-
Solvent Addition: Add N,N-dimethylformamide (DMF, 3 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 130 °C for 2 hours with stirring.
-
Workup: After the reaction is complete and the vial has cooled to room temperature, carefully open the vial.
-
Pour the reaction mixture into a separatory funnel containing 1N hydrochloric acid (20 mL) and ethyl acetate (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 5-phenyl-1H-tetrazole.
Visualizations
General Workflow for Microwave-Assisted Tetrazole Synthesis
The following diagram illustrates the typical experimental workflow for the synthesis of 5-substituted 1H-tetrazoles using microwave irradiation.
Caption: Experimental workflow for microwave-assisted tetrazole synthesis.
Reaction Mechanism: [3+2] Cycloaddition
The formation of the 5-substituted 1H-tetrazole ring proceeds through a [3+2] cycloaddition reaction between the nitrile and the azide ion. The general mechanism is depicted below.
Caption: The [3+2] cycloaddition mechanism for tetrazole formation.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. The microwave-assisted synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition over a heterogeneous Cu-based catalyst: application to the preparation of 13N-labelled tetrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]
- 8. The microwave-assisted synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition over a heterogeneous Cu-based catalyst: application to the preparation of 13N-labelled tetrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. The microwave-assisted synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition over a heterogeneous Cu-based catalyst: application to the preparation of 13N-labelled tetrazoles | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-chlorobenzyl)-1H-tetrazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5-(4-chlorobenzyl)-1H-tetrazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the [3+2] cycloaddition of 2-(4-chlorophenyl)acetonitrile and sodium azide.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield | Incomplete reaction | - Optimize Reaction Time and Temperature: The reaction is typically refluxed for an extended period. A reported protocol specifies refluxing for 20 hours. Ensure the reaction is heated to the appropriate temperature for a sufficient duration.[1] - Check Reagent Quality: Ensure the 2-(4-chlorophenyl)acetonitrile, sodium azide (NaN3), and ammonium chloride (NH4Cl) are pure and dry. - Solvent Choice: Dimethylformamide (DMF) is a commonly used solvent for this reaction.[1] Consider using other high-boiling polar aprotic solvents like DMSO, which has shown excellent yields in similar tetrazole syntheses.[2][3] |
| Inefficient catalysis | - Consider a Catalyst: While the reaction can proceed without a catalyst, various catalysts can significantly improve the yield and reaction conditions. Options include zinc salts, copper(II) sulfate, or silica sulfuric acid.[4][5][6] | |
| Side Product Formation | Reaction with solvent | - Solvent Purity: Ensure the DMF or other solvent is of high purity and dry to avoid side reactions. |
| Decomposition of reagents or product | - Temperature Control: Avoid excessive temperatures that could lead to the decomposition of sodium azide or the tetrazole product. | |
| Difficulty in Product Isolation | Product solubility | - Work-up Procedure: A common work-up involves cooling the reaction mixture, filtering any solids, evaporating the solvent, and then pouring the residue into cold water to precipitate the product.[1] Adjust the volume of water as needed. |
| Impurities | - Purification: Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be used to purify the final product.[1] Column chromatography is another option for purification.[4][7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the [3+2] cycloaddition reaction between 2-(4-chlorophenyl)acetonitrile and an azide source, typically sodium azide (NaN3).[2][8] This reaction is often carried out in a high-boiling polar aprotic solvent like DMF.[1]
Q2: My yield for the synthesis of this compound is low (around 55%). How can I improve it?
A2: A reported yield for a specific protocol is 55.5%.[1] To improve upon this, you can explore the following strategies:
-
Catalysis: The addition of a catalyst can significantly enhance the reaction rate and yield. Several catalytic systems have been reported for the synthesis of 5-substituted-1H-tetrazoles, including:
-
Zinc Salts: Zinc bromide (ZnBr2) or other zinc salts can catalyze the cycloaddition.[9]
-
Copper Catalysts: Copper(II) sulfate pentahydrate (CuSO4·5H2O) has been shown to be an effective and environmentally friendly catalyst.[6]
-
Solid Acids: Heterogeneous catalysts like silica sulfuric acid are efficient, easily recoverable, and can lead to high yields.[4][7]
-
-
Solvent Optimization: While DMF is common, DMSO has been reported to provide excellent yields (up to 99% for some tetrazole syntheses) and could be a superior solvent choice.[2][3]
-
Reaction Conditions: Systematically optimize the reaction temperature and time. While one protocol specifies 20 hours of reflux in DMF, the optimal conditions may vary with different catalysts or solvents.[1]
Q3: What are the key safety precautions when working with sodium azide?
A3: Sodium azide is highly toxic and can be explosive, especially when heated or in contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN3).[7] Always handle sodium azide with extreme caution in a well-ventilated fume hood. Avoid contact with skin and eyes. When quenching the reaction, do so carefully and avoid acidification of the azide-containing solution until the azide has been safely reacted or removed.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2] A sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system to separate the starting material (2-(4-chlorophenyl)acetonitrile) from the product (this compound).
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of 5-substituted-1H-tetrazoles, providing a basis for comparison and optimization.
| Starting Nitrile | Azide Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(4-chlorophenyl)acetonitrile | NaN3, NH4Cl | None | DMF | Reflux | 20 | 55.5 | [1] |
| Benzonitrile | NaN3 | Cobalt(II) complex | DMSO | 110 | 12 | 99 | [2][3] |
| Benzonitrile | NaN3 | Silica Sulfuric Acid | DMF | Reflux | 5 | 92 | [4] |
| Various Aryl Nitriles | NaN3 | CuSO4·5H2O | DMSO | 120 | 1-3 | 95-100 | [6][10] |
| 4-chlorobenzonitrile | NaN3 | Nano-TiCl4.SiO2 | DMF | Reflux | 2 | Good | [11][12] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Uncatalyzed)
This protocol is adapted from a published procedure.[1]
Materials:
-
2-(4-chlorophenyl)acetonitrile
-
Sodium azide (NaN3)
-
Ammonium chloride (NH4Cl)
-
Dimethylformamide (DMF)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-(4-chlorophenyl)acetonitrile (0.04 mol), NaN3 (0.06 mol), and NH4Cl (0.06 mol) in DMF (120 ml).
-
Heat the mixture to reflux and maintain stirring for 20 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solid byproducts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Pour the resulting residue into cold water (30 ml) to precipitate the crude product.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from a 1:1 mixture of ethanol and water to obtain pure this compound.
Protocol 2: General Procedure for Catalytic Synthesis of 5-Substituted-1H-tetrazoles with Silica Sulfuric Acid
This is a general protocol that can be adapted for the synthesis of this compound.[4]
Materials:
-
Nitrile (e.g., 2-(4-chlorophenyl)acetonitrile) (1 mmol)
-
Sodium azide (1.2 mmol)
-
Silica sulfuric acid (500 mg, ~1 mmol)
-
Dimethylformamide (DMF) (10 mL)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Create a suspension of the nitrile, sodium azide, and silica sulfuric acid in DMF in a round-bottom flask.
-
Heat the suspension to reflux with stirring for 4-12 hours (monitor reaction by TLC).
-
After the reaction is complete, cool the mixture and filter to remove the solid acid catalyst.
-
Wash the recovered catalyst.
-
Evaporate the solvent from the filtrate under vacuum.
-
Purify the crude product by recrystallization or column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.
Visualizations
Caption: Uncatalyzed synthesis workflow for this compound.
Caption: Logical workflow for troubleshooting low yield in tetrazole synthesis.
References
- 1. 5-(4-Chlorobenzyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. scielo.br [scielo.br]
- 7. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid [mdpi.com]
- 8. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.org.za [scielo.org.za]
- 12. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
Technical Support Center: Purification of 5-Substituted 1H-Tetrazoles
Welcome to the technical support center for the purification of 5-substituted 1H-tetrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these important heterocyclic compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 5-substituted 1H-tetrazoles in a question-and-answer format.
Issue 1: Low recovery of the tetrazole product after aqueous work-up and extraction.
-
Question: I've completed my synthesis and after acidifying the reaction mixture and extracting with an organic solvent like ethyl acetate, the yield of my 5-substituted 1H-tetrazole is very low. What could be the issue?
-
Answer: This is a common problem due to the amphoteric nature of 5-substituted 1H-tetrazoles. The tetrazole ring is acidic (pKa similar to carboxylic acids), but if your substituent contains a basic moiety (e.g., a pyridine ring), the entire molecule can exist as a salt at certain pH values, rendering it soluble in the aqueous layer.[1]
-
Troubleshooting Steps:
-
pH Adjustment: Carefully adjust the pH of the aqueous layer. Instead of strongly acidic conditions, try adjusting to a pH that is neutral or slightly acidic (around pH 3-5).[2] This should protonate the tetrazole, making it less water-soluble.
-
Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride. This can decrease the solubility of your product in the aqueous phase and improve its partitioning into the organic layer.
-
Solvent Choice: For more polar tetrazoles, consider using a more polar extraction solvent like n-butanol.
-
Back-Extraction: After the initial extraction, you can back-extract the aqueous layer multiple times with fresh organic solvent to recover any remaining product.
-
-
Issue 2: The purified tetrazole is contaminated with residual metal catalyst.
-
Question: My final product shows contamination with the metal catalyst (e.g., Zinc, Copper, Palladium) used in the synthesis. How can I remove these metal impurities?
-
Answer: Residual metal catalysts are a frequent issue, especially with homogeneous catalysts.[3][4][5]
-
Troubleshooting Steps:
-
Acid/Base Wash: The acidic nature of the tetrazole can be exploited. Dissolve the crude product in an organic solvent and wash with an aqueous solution of a chelating agent like EDTA. Alternatively, an acid wash (e.g., dilute HCl) can sometimes help in removing basic metal residues.
-
Filtration through a Plug: Dissolve the crude product and pass it through a short plug of silica gel or celite. This can often trap polar metal impurities.
-
Recrystallization: Choose a solvent system where the tetrazole has good solubility at high temperatures and poor solubility at low temperatures, while the metal salts remain soluble.
-
Use of Heterogeneous Catalysts: For future syntheses, consider using a heterogeneous catalyst which can be easily removed by filtration after the reaction is complete.[3][6][7][8][9]
-
-
Issue 3: Difficulty in removing the unreacted nitrile starting material.
-
Question: My purified 5-substituted 1H-tetrazole is still contaminated with the starting nitrile. How can I separate them?
-
Answer: The separation of the tetrazole product from the unreacted nitrile can be challenging due to their similar polarities in some cases.
-
Troubleshooting Steps:
-
Acid-Base Extraction: Utilize the acidic proton of the tetrazole. Dissolve the mixture in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The tetrazole will deprotonate and move to the aqueous layer as a salt. The neutral nitrile will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure tetrazole, which is then filtered or extracted.[10]
-
Column Chromatography: If the polarity difference is sufficient, column chromatography can be effective. A polar stationary phase like silica gel with a suitable eluent system (e.g., ethyl acetate/hexanes) can be used.
-
Recrystallization: Carefully select a recrystallization solvent where the solubility of the tetrazole and the nitrile are significantly different.
-
-
Issue 4: The product streaks or does not move from the baseline during column chromatography.
-
Question: I am trying to purify my 5-substituted 1H-tetrazole using silica gel column chromatography, but the product is either streaking badly or remains at the top of the column. What is happening?
-
Answer: This behavior is often due to the acidic nature of the tetrazole interacting strongly with the slightly acidic silica gel.[11][12]
-
Troubleshooting Steps:
-
Solvent System Modification: Add a small amount of a polar, acidic modifier to your eluent, such as acetic acid or formic acid (0.1-1%). This can help to reduce the strong interaction between your acidic product and the silica gel, leading to better elution and peak shape.
-
Use of a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reverse-phase silica gel (C18).[12]
-
Deactivation of Silica Gel: You can deactivate the silica gel by pre-treating it with a base like triethylamine before packing the column.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general method for purifying 5-substituted 1H-tetrazoles?
A1: There is no single "best" method as the optimal technique depends on the specific properties of the tetrazole, such as its polarity, solubility, and the nature of the impurities. However, a common and effective strategy involves a combination of acid-base extraction followed by recrystallization.[10][13][14] Column chromatography is also widely used, especially for non-crystalline products or when separating from impurities with similar solubility.[13][14]
Q2: How can I remove the DMF or DMSO solvent used in the synthesis?
A2: High-boiling polar aprotic solvents like DMF and DMSO can be challenging to remove completely.
-
For DMF: After the reaction, a significant portion can be removed under high vacuum. The remaining traces can often be removed by co-evaporation with a higher boiling point solvent like toluene or by washing the organic extract with water or brine during the work-up.
-
For DMSO: DMSO is miscible with water. After the reaction, the mixture can be diluted with a large volume of water, which will often cause the product to precipitate if it is not very water-soluble. The product can then be collected by filtration. Alternatively, during an extractive work-up, multiple washes of the organic layer with water will help remove DMSO.
Q3: My tetrazole product is an oil and won't crystallize. How can I purify it?
A3: Oiling out during recrystallization is a common issue. If your product is an oil, column chromatography is often the best purification method.[13][14] You can also try to induce crystallization by:
-
Scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Adding a seed crystal of the pure compound if available.
-
Cooling the solution very slowly.
-
Trying a different solvent or a mixture of solvents for recrystallization.
Q4: Are there any safety precautions I should be aware of during the work-up of tetrazole synthesis?
A4: Yes. The synthesis of tetrazoles often involves sodium azide, which is highly toxic. When acidifying the reaction mixture, there is a risk of forming hydrazoic acid (HN3), which is volatile, highly toxic, and explosive.[3][4][15] Therefore, the acidification step must always be performed in a well-ventilated fume hood with appropriate personal protective equipment. It is also important to quench any residual azide before disposal.
Data Presentation
Table 1: Comparison of Purification Methods for 5-Aryl-1H-Tetrazoles
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages | Reference |
| Recrystallization | >98% | High purity for crystalline solids, scalable. | Not suitable for oils, potential for low recovery. | [13],[16] |
| Column Chromatography | 95-99% | Good for separating mixtures, suitable for oils. | Can be time-consuming, potential for product loss on the column. | [13],[14] |
| Acid-Base Extraction | Variable | Good for removing neutral impurities. | Can be problematic for amphoteric tetrazoles, may require multiple extractions. | [10] |
Experimental Protocols
Protocol 1: Purification of 5-Phenyl-1H-tetrazole by Acid-Base Extraction and Recrystallization
This protocol is a general guideline and may need to be adapted based on the specific 5-substituted 1H-tetrazole.
-
Reaction Quenching and Solvent Removal: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. If the reaction was performed in a high-boiling solvent like DMF, dilute the mixture with water (approx. 10 volumes).
-
Acidification: In a well-ventilated fume hood, slowly add a 2M HCl solution to the aqueous mixture with stirring until the pH is approximately 3. A white precipitate of the crude 5-phenyl-1H-tetrazole should form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration and wash the solid with cold water.
-
Acid-Base Extraction (Optional, for removing neutral impurities): a. Dissolve the crude solid in ethyl acetate. b. Transfer the solution to a separatory funnel and extract with a 1M sodium bicarbonate solution (2 x 50 mL). c. Combine the aqueous layers. The desired tetrazole is now in the aqueous layer as its sodium salt. d. In a fume hood, re-acidify the aqueous layer with 2M HCl to pH ~3 to precipitate the tetrazole. e. Filter the purified product and wash with cold water.
-
Recrystallization: a. Dissolve the crude or extracted solid in a minimal amount of hot ethanol. b. Slowly add hot water until the solution becomes slightly cloudy. c. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. e. Collect the pure crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Visualizations
Caption: General experimental workflow for the purification of 5-substituted 1H-tetrazoles.
Caption: Logical relationship in acid-base extraction for tetrazole purification.
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly efficient synthesis of 1- and 5-substituted 1H-tetrazoles using chitosan derived magnetic ionic liquid as a recyclable biopolymer-supported catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid | MDPI [mdpi.com]
- 15. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in Tetrazole Cycloaddition Reactions
Welcome to the Technical Support Center for Tetrazole Cycloaddition Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during tetrazole cycloaddition experiments.
Issue 1: Low or No Product Yield
Q1: My [3+2] cycloaddition between a nitrile and sodium azide is giving a low yield or not proceeding at all. What are the common causes and how can I troubleshoot this?
A1: Low yields in nitrile-azide cycloadditions are a frequent issue. Here are the primary causes and troubleshooting steps:
-
Insufficient Reaction Activation: The cycloaddition often requires a catalyst to activate the nitrile.[1][2] Without a catalyst, the reaction may be very slow or require harsh conditions.[3]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.
-
Solution:
-
Solvent: Polar aprotic solvents like DMF and DMSO are generally effective.[6][8] For some zinc-catalyzed systems, aqueous conditions or alcohols like isopropanol can be used.[4]
-
Temperature: Many reactions require elevated temperatures (refluxing DMF or 110-120 °C in DMSO).[5][6] However, prolonged heating at high temperatures can lead to tetrazole decomposition.[6] It is recommended to monitor the reaction progress by TLC.[9]
-
Reaction Time: Reaction times can vary from a few minutes with microwave heating to 48 hours for less reactive substrates.[4][6]
-
-
-
Poor Reagent Quality: The purity of your nitrile and azide source is critical.
-
Solution: Ensure you are using high-purity reagents. Azide salts can be hygroscopic, so consider using freshly opened containers or drying the reagent.
-
-
Presence of Water (in non-aqueous reactions): In many cases, water can interfere with the reaction, especially when using moisture-sensitive catalysts.
-
Solution: Use anhydrous solvents and consider performing the reaction under an inert atmosphere (e.g., argon).[9]
-
Q2: I'm performing a photo-triggered tetrazole-alkene cycloaddition ("photoclick chemistry") and observing low product formation. What should I consider?
A2: Photoclick chemistry has its own unique set of challenges:
-
Inefficient Photoreaction: The generation of the reactive nitrile imine intermediate upon UV irradiation is a key step.
-
Solution: Ensure your UV light source has the appropriate wavelength and intensity for your specific tetrazole derivative. Reaction times under UV light may need optimization; for some systems, as little as 30 seconds of irradiation is sufficient.[10]
-
-
Side Reactions of the Nitrile Imine: The nitrile imine intermediate is highly reactive and can react with nucleophiles other than the intended alkene, such as water or thiols, especially if the alkene concentration is low.[11]
-
Solution: Optimize the concentrations of your tetrazole and alkene. Using a higher concentration of the alkene can favor the desired cycloaddition.
-
-
Substrate Reactivity: The electronic properties of both the tetrazole and the alkene affect the reaction rate.
Issue 2: Side Reactions and Impurity Formation
Q3: I'm observing unexpected side products in my reaction mixture. What are some common side reactions and how can I minimize them?
A3: Side reactions can complicate purification and reduce your yield.
-
Catalyst-Mediated Side Reactions: Some catalysts can promote unwanted transformations.
-
Solution: Screen different catalysts. For instance, while various metal triflates can catalyze the reaction, some may require longer reaction times, potentially leading to more side products.[9]
-
-
Formation of Isomeric Products: Depending on the substitution pattern of your starting materials, you may form regioisomers.
-
Solution: The regioselectivity is often dictated by the specific reaction conditions and substrates. Careful analysis of your product mixture (e.g., by NMR) is necessary to identify the isomers. In some cases, adjusting the catalyst or solvent can influence the isomeric ratio.
-
-
Unexpected Rearrangements: In complex molecules, unexpected rearrangements can occur under the reaction conditions. For example, a "Schmidt-like" reaction mechanism has been reported as an unexpected pathway leading to impurities during tetrazole formation in a drug development setting.[15][16]
-
Solution: If you suspect an unexpected impurity, isolation and structural elucidation (e.g., by LC-MS and NMR) are crucial.[15] Once the structure is known, you may be able to adjust the reaction conditions to disfavor its formation.
-
Issue 3: Purification Challenges
Q4: I'm having difficulty purifying my tetrazole product. What are the best practices for purification?
A4: Tetrazoles can be challenging to purify due to their polarity and potential for salt formation.
-
Removal of Unreacted Starting Materials:
-
Nitrile: If the starting nitrile is non-polar, it can often be removed by washing the crude product with a non-polar solvent.
-
Azide: Residual sodium azide can be quenched. A common workup involves quenching the reaction with an aqueous solution (e.g., saturated sodium bicarbonate) and then extracting the product into an organic solvent.[9]
-
-
Removal of Catalyst:
-
General Purification Strategies:
-
Recrystallization: This is an effective method for purifying solid tetrazole products.[7]
-
Column Chromatography: Silica gel column chromatography is commonly used. A mixture of petroleum ether and ethyl acetate is a typical eluent system.[7]
-
Acid-Base Extraction: Since many 5-substituted 1H-tetrazoles are acidic, you can perform an acid-base extraction. Dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove neutral impurities, and then acidify the aqueous layer to precipitate the tetrazole product.[18]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies to help you select optimal reaction conditions.
Table 1: Effect of Solvent on the Yield of 5-phenyl-1H-tetrazole *
| Entry | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Methanol | 12 | 20 | [6] |
| 2 | Toluene | 12 | 15 | [6] |
| 3 | Acetonitrile | 12 | 50 | [6] |
| 4 | DMF | 12 | 80 | [6] |
| 5 | DMSO | 12 | 99 | [6] |
| 6 | H₂O/EtOH (1:1) | 0.2 | 98 | [3] |
*Reaction conditions: Benzonitrile (1 mmol), NaN₃ (1.2 equiv), Co(II)-complex catalyst (1 mol%), 110 °C (for entries 1-5); Co–Ni/Fe₃O₄@MMSHS catalyst, 60 °C (for entry 6).
Table 2: Comparison of Catalysts for the Synthesis of 5-phenyl-1H-tetrazole *
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | None | DMSO | 12+ | 0 | [6] |
| 2 | Co(II)-complex (1) | DMSO | 12 | 99 | [6] |
| 3 | Silica Sulfuric Acid (100) | DMF | 5 | 92 | [8] |
| 4 | Zn(OAc)₂·2H₂O (10) | Toluene | 6 | 94 | [5] |
| 5 | Co–Ni/Fe₃O₄@MMSHS (8 mg) | H₂O/EtOH (1:1) | 0.2 | 98 | [3] |
*General conditions involved the reaction of benzonitrile with sodium azide at elevated temperatures.
Detailed Experimental Protocols
Protocol 1: Zinc-Catalyzed Synthesis of 1,5-Disubstituted Tetrazoles
This protocol is adapted from a procedure for the one-pot reaction of alkenes, NBS, nitriles, and TMSN₃.[9]
-
Preparation: To a well-stirred suspension of 4 Å molecular sieves (0.100 g) and Zn(OTf)₂ (0.009 g, 0.025 mmol) in dry nitrile (1.0 mL), add the alkene (0.50 mmol), TMSN₃ (0.1 mL, 0.75 mmol), and NBS (0.107 g, 0.60 mmol) successively under an argon atmosphere at room temperature (25 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over Na₂SO₄ and concentrate under vacuum to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Cobalt-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles
This protocol is based on the use of a homogeneous cobalt(II) complex catalyst.[6]
-
Reaction Setup: In a reaction vessel, combine the nitrile substrate (1 mmol), sodium azide (1.2 mmol), and the Co(II) catalyst (1 mol%).
-
Solvent Addition: Add DMSO as the solvent.
-
Reaction Conditions: Heat the reaction mixture to 110 °C for 12 hours.
-
Workup and Purification: After the reaction is complete, the crude product is typically purified by column chromatography on silica gel.[6]
Visualized Workflows and Pathways
Diagram 1: General Troubleshooting Workflow for Low Yield in Tetrazole Cycloaddition
Caption: Troubleshooting workflow for low yield.
Diagram 2: Reaction Pathway for Lewis Acid-Catalyzed Tetrazole Synthesis
Caption: Lewis acid-catalyzed reaction pathway.
Diagram 3: Potential Fates of the Nitrile Imine Intermediate in Photoclick Chemistry
Caption: Competing reactions in photoclick chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Experimental and Computational Assessment of Acid-Catalyzed Azide-Nitrile Cycloadditions [organic-chemistry.org]
- 3. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. growingscience.com [growingscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Light-Triggered Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoclick Chemistry: A Bright Idea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sterically shielded tetrazoles for a fluorogenic photoclick reaction: tuning cycloaddition rate and product fluorescence - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Sterically shielded tetrazoles for a fluorogenic photoclick reaction: tuning cycloaddition rate and product fluorescence [ouci.dntb.gov.ua]
- 15. Isolation and structure elucidation of unexpected in-process impurities during tetrazole ring formation of an investigational drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolation and structure elucidation of unexpected in‐process impurities during tetrazole ring formation of an investigational drug substance | Semantic Scholar [semanticscholar.org]
- 17. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 18. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimization of Catalyst Concentration for Tetrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing catalyst concentration for tetrazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of tetrazoles, with a focus on problems related to catalyst concentration.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Catalyst: The catalyst concentration may be too low to effectively promote the reaction. 2. Catalyst Deactivation: The catalyst may have lost its activity due to impurities, improper handling, or degradation under reaction conditions. 3. Suboptimal Catalyst Loading: Both too little and too much catalyst can sometimes lead to lower yields.[1][2] 4. Poor Quality Starting Materials: Impurities in nitriles or sodium azide can inhibit the catalyst. | 1. Increase Catalyst Concentration: Incrementally increase the catalyst loading (e.g., in 0.5 mol% steps) to find the optimal concentration.[3] 2. Use Fresh Catalyst: Ensure the catalyst is fresh and active. For heterogeneous catalysts, ensure proper activation and handling. 3. Optimize Catalyst Loading: Perform a systematic study to determine the optimal catalyst concentration for your specific substrate and reaction conditions.[4] 4. Purify Starting Materials: Ensure the purity of your nitriles and sodium azide. |
| Slow Reaction Rate | 1. Low Catalyst Concentration: The amount of catalyst may be insufficient to achieve a reasonable reaction rate.[2] 2. Poor Catalyst Dispersion (Heterogeneous Catalysts): The catalyst may not be well-dispersed in the reaction mixture, limiting the number of active sites.[2] 3. Low Reaction Temperature: The temperature may be too low for the catalyst to function efficiently. | 1. Increase Catalyst Concentration: A higher catalyst concentration generally leads to a faster reaction rate by providing more active sites.[2] 2. Improve Stirring/Agitation: For heterogeneous catalysts, ensure vigorous stirring to maintain a good dispersion. 3. Increase Reaction Temperature: Gradually increase the reaction temperature in combination with optimizing catalyst concentration. |
| Formation of Byproducts | 1. Excessive Catalyst Concentration: High catalyst loading can sometimes lead to side reactions and the formation of unwanted byproducts. 2. High Reaction Temperature: Elevated temperatures, especially with high catalyst concentrations, can promote decomposition or side reactions. 3. Reaction with Solvent: The catalyst might be promoting a reaction with the solvent. | 1. Reduce Catalyst Concentration: Systematically decrease the catalyst loading to see if byproduct formation is minimized. 2. Optimize Temperature: Lower the reaction temperature. 3. Solvent Screening: Consider using a different solvent that is less likely to participate in side reactions. |
| Difficulty in Catalyst Removal (Homogeneous Catalysts) | 1. High Catalyst Loading: A higher concentration of a homogeneous catalyst can make its removal from the final product more challenging. | 1. Optimize for Lower Concentration: Determine the minimum catalyst concentration required for an efficient reaction. 2. Consider a Heterogeneous Catalyst: If removal is a persistent issue, switching to a recyclable heterogeneous or magnetic nanocatalyst could be a solution.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst concentration range for tetrazole synthesis?
A1: The optimal catalyst concentration can vary significantly depending on the specific catalyst, substrates, and reaction conditions. However, typical ranges found in the literature are between 0.3 mol% and 10 mol%.[3] For highly active nanocatalysts, concentrations can be as low as 0.3 mol%.[3] It is crucial to perform an optimization study for each specific reaction to determine the ideal concentration.
Q2: How does increasing the catalyst concentration affect the reaction yield?
A2: Generally, increasing the catalyst concentration up to an optimal point will increase the reaction yield.[2] However, beyond this optimal point, the yield may plateau or even decrease due to factors like catalyst aggregation or an increase in side reactions.[1][2]
Q3: What are the common types of catalysts used for tetrazole synthesis?
A3: A wide variety of catalysts are used, including:
-
Lewis Acids: Zinc salts (e.g., ZnCl₂) and copper salts (e.g., CuSO₄·5H₂O) are common.[6][7]
-
Transition Metal Complexes: Cobalt, copper, and palladium complexes have shown high catalytic activity.[1]
-
Nanocatalysts: Magnetic nanoparticles (e.g., Fe₃O₄-based) and other nanomaterials are gaining popularity due to their high surface area, efficiency, and recyclability.[5]
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Heterogeneous Catalysts: Solid-supported catalysts like silica sulfuric acid are also used.[7]
Q4: Can the catalyst be recycled and reused?
A4: Heterogeneous catalysts and especially magnetic nanocatalysts are designed for easy separation and recyclability.[5][8] This is a significant advantage for sustainable and cost-effective synthesis.[8] Homogeneous catalysts are generally more difficult to recover and reuse.
Q5: What safety precautions should be taken when working with catalysts and reagents for tetrazole synthesis?
A5: Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Always handle it with extreme caution in a well-ventilated fume hood and avoid contact with metals.[7] The in-situ formation of hydrazoic acid (HN₃) is also a significant hazard due to its volatility and explosive nature.[7] Always follow institutional safety protocols when working with these reagents.
Experimental Protocols
General Experimental Protocol for Optimization of Catalyst Concentration
This protocol outlines a general procedure for the [2+3] cycloaddition reaction between a nitrile and sodium azide to synthesize a 5-substituted-1H-tetrazole, with a focus on optimizing the catalyst concentration.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitrile (1.0 mmol), sodium azide (1.2-2.0 mmol), and the desired solvent (e.g., DMF, DMSO, water/ethanol mixture).[1][8]
-
Catalyst Addition: To a series of identical reaction setups, add varying amounts of the catalyst (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%).
-
Reaction Conditions: Heat the reaction mixtures to the desired temperature (e.g., 60-120 °C) and stir for a specified time.[3][8]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If using a heterogeneous catalyst, it can be recovered at this stage by filtration or magnetic separation. Acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the tetrazole, which may cause it to precipitate.
-
Isolation and Purification: The product can be isolated by filtration if it precipitates, or by extraction with an appropriate organic solvent. The crude product can then be purified by recrystallization or column chromatography.
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Analysis: Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry to confirm its structure and purity. The yield for each catalyst concentration should be calculated to determine the optimal loading.
Data Presentation
Table 1: Effect of Catalyst Amount on the Synthesis of 5-phenyl-1H-tetrazole using a Co–Ni/Fe₃O₄@MMSHS Catalyst[9]
| Entry | Catalyst Amount (mg) | Time (min) | Yield (%) |
| 1 | 2 | 20 | 70 |
| 2 | 4 | 15 | 85 |
| 3 | 6 | 12 | 92 |
| 4 | 8 | 10 | 98 |
| 5 | 10 | 10 | 98 |
Reaction conditions: benzonitrile (1 mmol), sodium azide (1.2 mmol), H₂O/EtOH (1:1) solvent at 60 °C.
Table 2: Optimization of Reaction Conditions for Cobalt-Catalyzed Synthesis of 5-phenyl-1H-tetrazole[1]
| Entry | Catalyst (mol %) | NaN₃ (equiv.) | Time (h) | Yield (%) |
| 1 | 0 | 1.2 | 24 | 0 |
| 2 | 0.5 | 1.2 | 12 | 78 |
| 3 | 1.0 | 1.2 | 12 | 99 |
| 4 | 1.0 | 1.2 | 24 | 40 |
| 5 | 1.0 | 1.0 | 12 | 65 |
Reaction conditions: benzonitrile (1 mmol), DMSO solvent at 110 °C.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanocatalysts Revolutionizing Tetrazole Synthesis - Amerigo Scientific [amerigoscientific.com]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(4-chlorobenzyl)-1H-tetrazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 5-(4-chlorobenzyl)-1H-tetrazole, with a focus on reducing reaction times.
Frequently Asked Questions (FAQs)
Q1: What are the primary conventional methods for synthesizing this compound?
The most common method is the [3+2] cycloaddition reaction between 2-(4-chlorophenyl)acetonitrile and an azide source, typically sodium azide (NaN₃).[1][2] This reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) and may employ an ammonium salt such as ammonium chloride (NH₄Cl).[2]
Q2: My reaction time is excessively long. What are the main strategies to reduce it?
Several modern techniques can significantly decrease the reaction time for tetrazole synthesis:
-
Microwave-Assisted Synthesis: This is a highly effective method for accelerating the reaction, often reducing reaction times from many hours to just a few hours or even minutes.[3][4]
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Ultrasound-Assisted Synthesis: Sonication can also enhance the reaction rate.[5][6]
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Catalysis: The use of catalysts, such as Lewis acids (e.g., Zn salts) or heterogeneous catalysts, can improve reaction kinetics.[4][7]
-
Phase-Transfer Catalysis (PTC): PTC can be beneficial, especially in biphasic systems, by facilitating the transfer of reactants between phases.[8][9][10]
Q3: What is the role of a catalyst in this synthesis, and which types are effective?
Catalysts in this reaction activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.[4] Effective catalysts include:
-
Lewis Acids: Zinc salts (e.g., ZnBr₂, ZnCl₂) are commonly used and can facilitate the reaction in water, offering a safer alternative to more hazardous reagents.[1][4]
-
Heterogeneous Catalysts: Solid-supported catalysts like nano-TiCl₄.SiO₂ and CoY zeolite offer the advantages of easy separation and reusability.[7][11]
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Copper Salts: CuSO₄·5H₂O has been shown to be an effective and environmentally friendly catalyst.[12]
Q4: Can changing the solvent reduce the reaction time?
Yes, the choice of solvent is crucial. Polar aprotic solvents like DMF are generally effective for the conventional method.[2][7] For certain catalytic systems, other solvents like toluene or even water (in the presence of specific catalysts like zinc salts) can be used and may influence the reaction rate.[4][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Insufficient temperature. 2. Low reactivity of starting materials. 3. Inefficient mixing in a heterogeneous reaction. 4. Catalyst deactivation. | 1. Increase the reaction temperature, or consider switching to microwave irradiation to achieve higher temperatures more efficiently.[3] 2. Add a suitable catalyst to activate the nitrile. Lewis acids like ZnBr₂ or heterogeneous catalysts can be effective.[1][7] 3. For heterogeneous reactions, ensure vigorous stirring. Alternatively, employ ultrasound irradiation to improve mass transfer.[6] 4. If using a reusable catalyst, ensure it has been properly activated before use. Consider using a fresh batch of catalyst.[7] |
| Low Yield | 1. Side reactions. 2. Incomplete conversion of starting material. 3. Product loss during workup and purification. | 1. Optimize reaction conditions (temperature, time) to minimize the formation of byproducts. 2. Monitor the reaction using TLC to ensure it goes to completion. If the reaction stalls, consider the solutions for a slow reaction. 3. During workup, acidification of the reaction mixture is often necessary to protonate the tetrazole ring and facilitate its precipitation. Ensure the pH is adjusted correctly. |
| Formation of Impurities | 1. Contaminated starting materials. 2. Decomposition of reactants or products at high temperatures. 3. Use of overly harsh reagents. | 1. Ensure the purity of 2-(4-chlorophenyl)acetonitrile and sodium azide. 2. If using high temperatures, especially with microwave heating, carefully control the temperature and reaction time to avoid degradation.[3] 3. The use of hydrazoic acid is highly discouraged due to its toxicity and explosive nature.[1] Modern methods using sodium azide with a proton source or catalyst are much safer. |
| Difficulty in Product Isolation | 1. The product remains dissolved in the solvent. 2. Formation of an emulsion during extraction. | 1. After the reaction, the solvent is typically removed, and the residue is treated with acidified water to precipitate the product.[2] 2. If an emulsion forms during workup with an organic solvent, adding a saturated brine solution can help to break it. |
Data on Reaction Time Reduction
The following tables summarize quantitative data from various studies, illustrating the impact of different methodologies on reaction time.
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation
| Method | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Conventional | None | DMF | Reflux | 20 h | 55.5 | [2] |
| Microwave | Et₃N·HCl | DMF | 130 | 2 h | Up to 93 | [3] |
| Microwave | None | Nitrobenzene | Not specified | 0.5 - 5 h | Good to Excellent | [4] |
Table 2: Effect of Different Catalysts on Reaction Time
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| CoY Zeolite | DMF | 120 | 14 h | Good to Excellent | [7] |
| nano-TiCl₄.SiO₂ | DMF | Reflux | 2 h | Good | [11] |
| CuSO₄·5H₂O | DMSO | Not specified | 0.5 - 5 h | Good to Excellent | [12] |
| ZnBr₂ | Water | Not specified | Not specified | Broadly applicable | [4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis
This protocol is adapted from a general procedure for the microwave-assisted synthesis of 5-substituted 1H-tetrazoles.[3]
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In a microwave reactor vessel, combine 2-(4-chlorophenyl)acetonitrile (1 mmol), sodium azide (NaN₃, 1.5 mmol), and triethylamine hydrochloride (Et₃N·HCl, 1.5 mmol).
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Add N,N-dimethylformamide (DMF, 3 mL) as the solvent.
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Seal the vessel and place it in the microwave reactor.
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Irradiate the mixture at 130 °C for 2 hours.
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After cooling, pour the reaction mixture into dilute hydrochloric acid.
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Collect the resulting precipitate by filtration.
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Wash the precipitate with water and dry to obtain this compound.
Protocol 2: Heterogeneous Catalysis with nano-TiCl₄.SiO₂
This protocol is based on a general method for the synthesis of 5-substituted 1H-tetrazoles using a nano-catalyst.[11]
-
To a mixture of 2-(4-chlorophenyl)acetonitrile (1 mmol) and sodium azide (2 mmol) in DMF (5 mL), add nano-TiCl₄.SiO₂ (0.1 g).
-
Reflux the mixture for 2 hours, monitoring the reaction progress with TLC.
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After the reaction is complete, cool the mixture to room temperature and remove the catalyst by filtration.
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Add ice water and 4N HCl (5 mL) to the filtrate to precipitate the product.
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Wash the resulting solid with cold chloroform to yield pure this compound.
Visualizations
Caption: Comparison of conventional vs. microwave-assisted synthesis workflows.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. 5-(4-Chlorobenzyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. phasetransfer.com [phasetransfer.com]
- 9. iajpr.com [iajpr.com]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
- 12. scielo.br [scielo.br]
Technical Support Center: Synthesis of 5-Substituted Tetrazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the crucial role of solvents in the synthesis of 5-substituted tetrazoles. This resource is intended for researchers, scientists, and professionals in drug development to help navigate common challenges and optimize experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 5-substituted tetrazoles, with a focus on solvent-related causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Poor solubility of reagents: Sodium azide and other salts often have poor solubility in non-polar or weakly polar solvents like toluene, which can prevent the reaction from proceeding.[1] | Solvent Selection: Switch to a high-boiling point, polar aprotic solvent such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide), which are known to effectively dissolve the reactants and facilitate the cycloaddition.[2][3][4] Water can also be an effective solvent, particularly when using certain catalysts.[1] |
| Inappropriate reaction temperature for the chosen solvent: The reaction may not reach the necessary activation energy if the temperature is too low for the specific solvent. | Temperature Optimization: Ensure the reaction temperature is appropriate for the chosen solvent. For instance, reactions in DMF or DMSO often require heating, sometimes up to 140°C, to achieve optimal yields.[3] | |
| Catalyst incompatibility with the solvent: The chosen catalyst may not be effective in the selected solvent system. | Catalyst and Solvent Screening: Consult literature for catalyst-solvent systems that have been proven effective for your specific nitrile substrate. Some catalysts show preferential activity in specific solvents. | |
| Difficult Product Isolation and Purification | High-boiling point polar solvents (DMF/DMSO) are difficult to remove: These solvents are soluble in both water and many organic solvents, complicating extraction and purification processes.[1] | Alternative Solvents: If purification is problematic, consider alternative, lower-boiling point polar solvents like acetonitrile, though this may result in a lower yield.[2] |
| Work-up Procedure Modification: For reactions in DMF, after completion, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[4] | ||
| Formation of Side Products | Reaction with solvent: Some solvents may participate in side reactions under the experimental conditions. | Inert Solvent Choice: Select a solvent that is inert under the reaction conditions. The choice will depend on the specific reactants and catalyst used. |
| Decomposition of reagents or products at high temperatures: Prolonged heating in high-boiling point solvents can lead to decomposition. | Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to avoid prolonged heating after the reaction has reached completion. | |
| Safety Hazards | Generation of hydrazoic acid (HN₃): The use of sodium azide, particularly under acidic conditions, can generate the highly toxic and explosive hydrazoic acid.[5][6] | Use of Safer Azide Sources: Consider using safer azide sources, such as choline azide, which can be recycled and reused.[6] |
| Formation of shock-sensitive heavy metal azides: The combination of certain metal catalysts with azides can lead to the formation of explosive heavy metal azides.[5] | Catalyst Selection: Opt for metal-free catalytic systems or catalysts that are known not to form shock-sensitive azides. |
Frequently Asked Questions (FAQs)
Q1: What is the most commonly recommended solvent for the [3+2] cycloaddition of nitriles and azides to form 5-substituted tetrazoles?
A1: High-boiling point, polar aprotic solvents like DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide) are most frequently recommended.[2][3][4] They are effective at dissolving sodium azide and facilitating the reaction, often leading to excellent yields.
Q2: Can water be used as a solvent for tetrazole synthesis?
A2: Yes, water can be an effective and environmentally friendly solvent for the synthesis of 5-substituted tetrazoles, especially when used with specific catalysts like humic acid.[1] However, in some cases, using water may result in lower yields compared to solvents like toluene.[6]
Q3: Are solvent-free conditions a viable option for this synthesis?
A3: Solvent-free synthesis of 5-substituted tetrazoles has been reported and can be advantageous in terms of green chemistry.[7] However, the success of solvent-free reactions is highly dependent on the specific substrates and catalysts used. In some instances, no reaction occurs under solvent-free conditions.[1]
Q4: How does solvent polarity affect the reaction yield?
A4: Solvent polarity plays a significant role. High-polarity solvents like DMF and DMSO generally give higher yields because they can effectively dissolve the ionic azide reagents.[1][3] In contrast, low-polarity solvents such as toluene often result in poor yields due to the low solubility of sodium azide.[1]
Q5: What are the primary safety concerns related to solvents and reagents in tetrazole synthesis?
A5: The main safety hazard is the potential formation of highly toxic and explosive hydrazoic acid (HN₃) from sodium azide, especially in the presence of acids.[5][6] Additionally, using certain metal catalysts with azides can form shock-sensitive heavy metal azides.[5] Proper safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment, are essential.
Data on Solvent Effects
The choice of solvent can significantly impact the yield of 5-substituted tetrazoles. The following tables summarize quantitative data from various studies.
Table 1: Effect of Different Solvents on the Yield of 5-Phenyl-1H-tetrazole
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DMSO | Co(II) complex (1 mol%) | 110 | 12 | 99 | [2] |
| DMF | Co(II) complex (1 mol%) | 110 | 12 | 80 | [2] |
| Acetonitrile | Co(II) complex (1 mol%) | 110 | 12 | 50 | [2] |
| Methanol | Co(II) complex (1 mol%) | 110 | 12 | 20 | [2] |
| Toluene | Co(II) complex (1 mol%) | 110 | 12 | 15 | [2] |
| Water | Humic acid | 100 | 4 | 96 | [1] |
| DMF | Humic acid | 100 | 4 | Moderate | [1] |
| DMSO | Humic acid | 100 | 4 | Moderate | [1] |
| Toluene | Humic acid | 100 | 4 | 0 | [1] |
| DMF | Silica Sulfuric Acid | Reflux | - | Excellent | [4] |
| DMSO | Silica Sulfuric Acid | Reflux | - | Excellent | [4] |
| Toluene | Silica Sulfuric Acid | Reflux | - | Unsatisfactory | [4] |
| Chloroform | Silica Sulfuric Acid | Reflux | - | Unsatisfactory | [4] |
Table 2: Influence of Solvent on the Synthesis of Various 5-Substituted-1H-tetrazoles
| Solvent | Catalyst | Substrate | Yield (%) | Reference |
| Poly(ethylene glycol)-400 | Pd-SMTU@boehmite | Nitrile | Maximum Yield | [7] |
| Water | Fe₃O₄@L-lysine-Pd(0) | Aryl nitriles | High | [7] |
| PEG | Fe₃O₄@L-aspartic-Gd | 4-chlorobenzonitrile | Maximum Yield | [7] |
| Ethanol | Fe₃O₄@BNPs-CPTMS-chitosan-Pd(0) | Nitriles | Excellent | [7] |
| Water | Fe₃O₄@SiO₂-PVA/Cu(II) | Aldehydes, Hydroxylamine, Azide | 92 | [7] |
| Solvent-free | Fe₃O₄@BNPs-CPTMS-chitosan-Pd(0) | Malononitrile, Benzaldehyde, Sodium azide | 96 | [7] |
Experimental Protocols
General Procedure for the Synthesis of 5-Substituted 1H-Tetrazoles using a Co(II) Catalyst in DMSO
This protocol is adapted from a study optimizing reaction conditions for the synthesis of 5-substituted 1H-tetrazoles.[2]
-
Reactant Preparation: In a reaction vessel, combine the organonitrile (1.0 mmol), sodium azide (1.2 mmol, 1.2 equiv), and the Co(II) complex catalyst (1 mol%).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) as the solvent.
-
Reaction Conditions: Heat the mixture at 110°C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically subjected to an aqueous work-up. The crude product is then purified by standard methods such as recrystallization or column chromatography to yield the 5-substituted 1H-tetrazole.
General Procedure for the Synthesis of 5-Substituted 1H-Tetrazoles using Silica Sulfuric Acid in DMF
This procedure is based on a method utilizing a solid acid catalyst.[4]
-
Reactant and Catalyst Mixing: To a solution of the nitrile (1 mmol) and sodium azide (1.5 mmol) in dimethylformamide (DMF) (5 mL), add silica sulfuric acid (100 mol%).
-
Reaction Heating: Heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, filter the solid acid catalyst and wash it.
-
Purification: Evaporate the filtrate under vacuum. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizations
The following diagrams illustrate key concepts and workflows related to the synthesis of 5-substituted tetrazoles.
Caption: A generalized experimental workflow for the synthesis of 5-substituted tetrazoles.
Caption: A decision-making diagram for solvent selection in tetrazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
Technical Support Center: Troubleshooting Poor Solubility of Tetrazole Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the solubility of tetrazole derivatives. The following information is intended to aid in troubleshooting common issues and to provide standardized protocols for solubility assessment.
Frequently Asked Questions (FAQs)
Q1: Why do many tetrazole derivatives exhibit poor aqueous solubility?
A1: The solubility of tetrazole derivatives is influenced by the overall molecular structure. While the tetrazole ring itself is polar, the lipophilicity of the substituents on the ring and the rest of the molecule can significantly decrease aqueous solubility. The crystalline nature of the solid form also plays a crucial role; a more stable crystal lattice requires more energy to break, leading to lower solubility.
Q2: How does pH influence the solubility of tetrazole derivatives?
A2: The tetrazole ring is acidic, with a pKa similar to that of a carboxylic acid (typically around 4.5-5.0).[1][2] Therefore, the solubility of tetrazole derivatives is often pH-dependent. At a pH below the pKa, the tetrazole ring is protonated and less soluble in aqueous media. As the pH increases above the pKa, the tetrazole ring becomes deprotonated (forming the tetrazolate anion), which is more polar and thus more soluble in water.[1][3][4] For instance, the solubility of losartan potassium, a tetrazole-containing drug, increases as the pH rises above its pKa of approximately 4.9.[1]
Q3: My tetrazole compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
A3: This phenomenon, often called "solvent shock," occurs when a compound that is highly soluble in a non-polar organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate out of the solution. This is a common issue in high-throughput screening and biological assays.
Q4: Can salt formation improve the solubility of my tetrazole derivative?
A4: Yes, salt formation is a widely used and effective strategy to enhance the aqueous solubility of acidic and basic drugs, including tetrazole derivatives.[5] By reacting the acidic tetrazole with a suitable base, a more soluble salt can be formed. The choice of the counter-ion is critical and can significantly impact the solubility and stability of the resulting salt.
Q5: What are co-solvents and how can they help with solubility issues?
A5: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of poorly soluble compounds.[6][7] For tetrazole derivatives, common co-solvents include ethanol, propanol, and polyethylene glycol (PEG). These co-solvents can increase solubility by reducing the polarity of the aqueous medium. However, it is crucial to consider the potential toxicity and impact of the co-solvent on downstream experiments, such as cell-based assays.
Troubleshooting Guide: Poor Solubility
This guide provides a systematic approach to addressing poor solubility of tetrazole derivatives during your experiments.
Problem: Compound is not dissolving in the desired aqueous buffer.
Initial Steps:
-
Verify Compound Purity and Form: Ensure the compound's purity and solid-state form (crystalline vs. amorphous) are known, as these can significantly affect solubility.
-
Gentle Heating and Agitation: Gently warm the solution while stirring or sonicating. Be cautious, as excessive heat can degrade some compounds.
-
pH Adjustment: If your compound has a tetrazole ring, its solubility is likely pH-dependent. Try adjusting the pH of the buffer to be at least 2 units above the pKa of the tetrazole to ensure it is in its more soluble ionized form.[1]
Advanced Strategies:
-
Co-solvent Systems: Introduce a water-miscible organic co-solvent such as ethanol, isopropanol, or PEG 400. Start with a low percentage (e.g., 1-5%) and gradually increase it, keeping in mind the tolerance of your experimental system.
-
Salt Formation: If the compound is not already a salt, consider synthesizing a salt form with a suitable counter-ion to improve aqueous solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to wet the solid particles and increase solubility.
-
Particle Size Reduction: Micronization or nanosuspension techniques can increase the surface area of the solid compound, leading to a faster dissolution rate.
Quantitative Solubility Data
The following tables provide solubility data for common tetrazole-containing active pharmaceutical ingredients in various solvents. This data can serve as a reference for solvent selection and formulation development.
| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) |
| Valsartan | Water | 37 | 0.0271 ± 0.009 |
| Phosphate Buffer (pH 6.8) | 37 | 2.989 ± 0.13 | |
| Ethanol | 25 | ~30 | |
| DMSO | 25 | ~30 | |
| Dimethylformamide | 25 | ~30 | |
| Losartan Potassium | Water | Ambient | Freely Soluble |
| Aqueous Buffer (pH 7.8) | Ambient | ~3.3 | |
| Methanol | 20 | Increases with temperature | |
| Ethanol | 20 | Increases with temperature | |
| 1-Propanol | 20 | Increases with temperature | |
| 2-Propanol | 20 | Increases with temperature | |
| 1-Pentanol | 20 | Decreases with temperature | |
| Irbesartan | Water | Ambient | Practically Insoluble |
| Ethanol | 25 | Slightly Soluble | |
| Methylene Chloride | 25 | Slightly Soluble | |
| Tetrahydrofuran | 25 | More soluble than in ethanol or acetone |
Note: The terms "Freely Soluble," "Slightly Soluble," and "Practically Insoluble" are based on USP definitions. The provided data is compiled from various sources and should be used as a general guide.[1][8][9][10][11]
Experimental Protocols
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
Materials:
-
Test compound (solid)
-
Selected solvent (e.g., buffer, water)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a glass vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After shaking, visually inspect the vials to ensure excess solid is still present.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method.
Kinetic Solubility Determination (High-Throughput Method)
This method assesses the solubility of a compound from a DMSO stock solution upon dilution in an aqueous buffer, mimicking conditions in many biological assays.[12][13][14]
Materials:
-
Test compound dissolved in DMSO (e.g., 10 mM stock)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Optional: 96-well filter plate
Procedure:
-
Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well plate.
-
Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final concentration.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours).
-
For Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the presence of precipitated compound.
-
For UV-Vis with Filtration: Filter the solutions through a 96-well filter plate to remove any precipitate. Measure the UV absorbance of the filtrate and determine the concentration using a standard curve.
Visualizations
Caption: A decision tree for troubleshooting poor solubility of tetrazole derivatives.
Caption: Relationship between pH, ionization state, and solubility of tetrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Study of pH-dependent drugs solubility in water | Semantic Scholar [semanticscholar.org]
- 5. bioassaysys.com [bioassaysys.com]
- 6. jddt.in [jddt.in]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. ijrpc.com [ijrpc.com]
- 12. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 13. enamine.net [enamine.net]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Technical Support Center: Enhancing Catalytic Efficiency in Tetrazole Synthesis
Welcome to the technical support center for reusable catalysts in tetrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, ensuring the successful and efficient synthesis of tetrazoles using reusable catalytic systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of tetrazoles using reusable catalysts.
1. Why is my catalyst showing low activity or causing a low yield?
Several factors can contribute to low catalytic activity and reduced product yields. Consider the following troubleshooting steps:
-
Catalyst Activation: Ensure the catalyst has been properly activated according to the specified protocol. For instance, some catalysts like CoY zeolite require activation at high temperatures (e.g., 450 °C) before use.[1]
-
Reaction Conditions: Optimal reaction conditions are crucial. The choice of solvent, temperature, and reaction time can significantly impact the yield.[1][2] For example, polar aprotic solvents like DMF and DMSO often give higher yields in tetrazole synthesis.[1][2]
-
Substrate Compatibility: Not all substrates are equally reactive. Electron-withdrawing groups on the nitrile can sometimes slow down the reaction, while certain aliphatic nitriles might require more forcing conditions.[1][3]
-
Catalyst Poisoning: The presence of impurities in the reactants or solvent can poison the catalyst. Ensure high-purity starting materials and solvents are used. Common poisons for metal-based catalysts include sulfur compounds.[4]
-
Insufficient Catalyst Loading: While using a minimal amount of catalyst is desirable, too low a concentration can lead to incomplete conversion. Refer to the specific protocol for the recommended catalyst loading.
2. My catalyst's efficiency is decreasing significantly with each reuse cycle. What is causing this deactivation?
Catalyst deactivation is a common challenge. The primary causes include:
-
Leaching of Active Species: The active metal component of the catalyst can leach into the reaction mixture during the synthesis.[5][6] This is particularly a concern for supported catalysts where the metal is not strongly bound to the support. Performing an ICP analysis of the reaction filtrate can quantify the extent of leaching.[5][6]
-
Coking or Fouling: Carbonaceous materials, often referred to as coke, can deposit on the catalyst surface, blocking active sites and pores.[4] This is more prevalent in reactions conducted at high temperatures.
-
Sintering: At elevated temperatures, the fine particles of a catalyst can agglomerate, leading to a decrease in the active surface area.[4]
-
Changes in Catalyst Structure: The physical or chemical structure of the catalyst may change over repeated cycles, leading to a loss of activity.
To mitigate deactivation, consider gentle reaction conditions, thorough washing of the catalyst after each cycle, and periodic regeneration (e.g., calcination for coked catalysts).
3. How can I improve the recovery of my nanocatalyst from the reaction mixture?
Efficient catalyst recovery is key to the economic viability and sustainability of the process.
-
Magnetic Separation: For magnetic catalysts, such as those based on Fe₃O₄ nanoparticles, a simple external magnet can be used for efficient separation from the reaction mixture.[5][7]
-
Filtration: For non-magnetic heterogeneous catalysts, recovery is typically achieved by simple filtration.[3][8][9] Ensure the filter medium has a pore size small enough to retain the catalyst particles.
-
Centrifugation: For very fine catalyst particles that are difficult to filter, centrifugation followed by decantation of the supernatant can be an effective recovery method.
4. I am observing the formation of side products. How can this be minimized?
Side product formation can be influenced by several factors:
-
Reaction Temperature: Higher temperatures can sometimes lead to the formation of undesired byproducts.[2] Optimizing the temperature is crucial.
-
Reaction Time: Prolonged reaction times can, in some cases, lead to the degradation of the desired tetrazole product.[2] Monitoring the reaction progress by TLC or GC/LC-MS can help determine the optimal reaction time.
-
Purity of Reactants: Impurities in the starting materials can lead to side reactions. Using purified reactants is recommended.
Quantitative Data on Catalyst Performance
The following tables summarize the performance of various reusable catalysts in the synthesis of 5-substituted-1H-tetrazoles.
Table 1: Performance of Magnetic Nanoparticle-Based Catalysts
| Catalyst | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Reusability (cycles) | Ref. |
| Fe₃O₄@tryptophan@Ni | Aromatic Nitriles | Neat | - | 0.33 | >90 | 7 | [5][6] |
| Fe₃O₄@SiO₂-APTES-TFA | Various Nitriles | EtOH | 80 | 4 | >90 | Several | [5] |
| Fe₃O₄@l-lysine-Pd(0) | Various Nitriles | - | - | - | High | 8 | [5][6] |
| Fe₃O₄@TiO₂/Cu₂O | Aryl Iodides | DMF | 120 | - | ~90 | 5 | [7] |
Table 2: Performance of Zeolite and Other Solid-Supported Catalysts
| Catalyst | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Reusability (cycles) | Ref. |
| CoY Zeolite | Phenylacetonitrile | DMF | 120 | 14 | High | Multiple | [1][10][11] |
| ZSM-5 | Aldehydes | - | - | - | High | 5 | [3] |
| Cu/C | Aromatic Aldehydes | - | - | - | Good to Excellent | 5 | [8][9] |
| Silica Sulfuric Acid | Nitriles | DMF | - | - | 72-95 | - | [12] |
Experimental Protocols
Protocol 1: Synthesis of 5-Substituted-1H-Tetrazoles using CoY Zeolite
-
Catalyst Activation: Activate the CoY zeolite catalyst by heating at 450 °C.
-
Reaction Setup: In a reaction vessel, combine the nitrile (1 mmol), sodium azide (2.0 mmol), activated CoY zeolite catalyst (20 mg), and DMF (1 mL).[1]
-
Reaction: Heat the mixture at 120 °C for 14 hours.[1]
-
Workup: After completion, cool the reaction mixture and filter to recover the catalyst.
-
Catalyst Recycling: Wash the recovered catalyst with ethyl acetate, air-dry, and reactivate at 450 °C for subsequent uses.[1]
-
Product Isolation: The filtrate is then subjected to an appropriate workup procedure, typically involving extraction and solvent evaporation, to isolate the desired tetrazole product.
Protocol 2: Synthesis of 5-Substituted-1H-Tetrazoles using a Magnetic Nanocatalyst (General Procedure)
-
Reaction Setup: To a solution of the aryl iodide (1 mmol) in DMF (2 mL), add the magnetic nanocatalyst (e.g., Fe₃O₄@TiO₂/Cu₂O, 20 mg) and K₄[Fe(CN)₆]·3H₂O (0.09 g, 0.22 mmol).[7]
-
In situ Nitrile Formation: Stir the reaction mixture at 120 °C for the appropriate time to form the nitrile in situ.[7]
-
Cycloaddition: To the in situ generated nitrile, add sodium azide. Continue stirring at 120 °C until the reaction is complete (monitored by TLC).
-
Catalyst Recovery: After cooling the reaction mixture, place an external magnet on the side of the reaction vessel to attract the magnetic catalyst. Decant the solution.
-
Catalyst Washing: Wash the recovered magnetic catalyst with acetone, distilled water, and ethanol, and then dry it for reuse.[7]
-
Product Isolation: The decanted solution is processed through standard extractive and purification techniques to obtain the pure tetrazole product.
Visualizations
Caption: General experimental workflow for tetrazole synthesis using a reusable catalyst.
Caption: Troubleshooting guide for low reaction yield in tetrazole synthesis.
Caption: Potential pathways and solutions for catalyst deactivation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Highly Active and Reusable Cu/C Catalyst for Synthesis of 5-Substituted 1H-Tetrazoles Starting from Aromatic Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Syntheses of 5-substituted 1H-tetrazoles catalyzed by reusable CoY zeolite. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Moisture-Sensitive Tetrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and answers to frequently asked questions regarding moisture-sensitive conditions in tetrazole synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, with a focus on problems related to moisture.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Presence of Moisture: Many tetrazole synthesis protocols are highly sensitive to water, which can quench reagents or catalyze side reactions. | Switch to anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is rigorously dried (flame-dried or oven-dried before use).[1] |
| Inactive Catalyst: Some catalysts are sensitive to air and moisture and can lose activity if not stored and handled under an inert atmosphere. | Use freshly opened or properly stored catalysts. If catalyst deactivation is suspected, consider opening a new bottle or purifying the existing catalyst. | |
| Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature. | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider increasing the temperature or extending the reaction time. | |
| Formation of Amide Byproduct | Hydrolysis of Nitrile Starting Material: Water present in the reaction mixture can hydrolyze the nitrile to the corresponding carboxamide, a common side reaction in tetrazole synthesis. | Meticulously dry all solvents, reagents, and glassware. The use of a Schlenk line and proper inert gas techniques is highly recommended. |
| Inconsistent Results Between Batches | Variable Moisture Content: Uncontrolled and varying levels of atmospheric moisture entering the reaction can lead to significant variability in yield and purity. | Standardize the experimental setup to rigorously exclude moisture for every reaction. This includes using consistent solvent drying methods and inert gas purging techniques. |
Frequently Asked Questions (FAQs)
Q1: Are all tetrazole synthesis reactions sensitive to moisture?
A1: Not necessarily. While many traditional methods for tetrazole synthesis require anhydrous conditions, several modern protocols are not only tolerant of water but may even use it as a solvent.[2][3][4] For instance, the reaction of nitriles with sodium azide can be effectively catalyzed by zinc salts in aqueous solutions.[3][4] The key is to understand the specific requirements of the synthetic route you are employing.
Q2: What are the most common indicators that my reaction is being negatively affected by moisture?
A2: The most common signs of moisture-related issues include:
-
A significantly lower than expected yield, or no product formation at all.
-
The formation of a significant amount of amide byproduct, detectable by analytical techniques such as NMR or LC-MS.
-
Inconsistent yields and purity between different runs of the same reaction.
-
Deactivation of moisture-sensitive catalysts, such as certain Lewis acids.
Q3: When is it critical to use anhydrous conditions for my tetrazole synthesis?
A3: Anhydrous conditions are strongly recommended when:
-
You are using reagents that are known to be water-reactive, such as strong Lewis acids or certain organometallic reagents.
-
The specific literature protocol you are following explicitly states the need for anhydrous solvents and an inert atmosphere.
-
You are consistently observing low yields and the formation of amide byproducts.
Q4: What are the best practices for drying solvents for moisture-sensitive tetrazole synthesis?
A4: The choice of drying agent depends on the solvent. Common choices for solvents like DMF, THF, or toluene include molecular sieves (3Å or 4Å), calcium hydride (CaH₂), or for ethers like THF, a sodium metal/benzophenone ketyl still. It is crucial to ensure the drying agent is compatible with the solvent and will not interfere with the reaction.
Q5: My tetrazole synthesis using sodium azide and a catalyst in DMF is failing. What should I check first?
A5: This is a common route for tetrazole synthesis, and failure can often be traced back to a few key factors. High humidity is a frequent culprit. Ensure you are using anhydrous DMF and that your sodium azide and other reagents are dry. Additionally, these reactions often require elevated temperatures (e.g., 120 °C) and prolonged reaction times, sometimes up to 24-48 hours. If your starting material remains largely unreacted, carefully re-evaluate your setup for any potential sources of moisture and confirm that the reaction temperature is being consistently maintained.
Data Presentation
The presence of water can have a significant impact on the yield of tetrazole synthesis, particularly in reactions that are not explicitly designed to be run in aqueous media. The following table summarizes the effect of solvent composition on product yield in a continuous flow synthesis model.
| Solvent System | NaN₃ (equiv) | ZnBr₂ (equiv) | Conversion (%) | Yield (%) of Tetrazole | Yield (%) of Amide Byproduct |
| NMP:H₂O (9:1) | 1.05 | 0.5 | >99 | 92 | 7 |
| NMP:H₂O (9:1) | 1.05 | 0 | 98 | 98 | <1 |
| NMP:H₂O (1:4) | 1.05 | 0.5 | 68 | 59 | 9 |
| THF:H₂O (1:4) | 1.05 | 0.5 | 11 | 11 | <1 |
| IPA:H₂O (1:4) | 1.05 | 0.5 | 29 | 29 | <1 |
Data adapted from a continuous flow synthesis model.[1] NMP = N-Methyl-2-pyrrolidone, THF = Tetrahydrofuran, IPA = Isopropanol.
This data illustrates that while some water can be tolerated, particularly in the presence of a suitable solvent system, higher water content can lead to the formation of undesired byproducts and lower yields of the desired tetrazole.
Experimental Protocols
Protocol: Setting Up a Moisture-Sensitive Tetrazole Synthesis Under an Inert Atmosphere
This protocol outlines the key steps for assembling a reaction apparatus to exclude atmospheric moisture and oxygen using a Schlenk line.
Materials:
-
Schlenk flask or a three-necked round-bottom flask
-
Condenser (if refluxing)
-
Septa
-
Glass stoppers
-
Schlenk line with a dual vacuum/inert gas manifold
-
Vacuum pump
-
Inert gas source (Nitrogen or Argon)
-
Heat gun or oven for drying glassware
Procedure:
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum.
-
Allow the glassware to cool to room temperature under a stream of inert gas or in a desiccator.
-
-
Apparatus Assembly:
-
Quickly assemble the reaction flask and condenser (if needed) while they are still warm.
-
Grease all ground-glass joints sparingly with a suitable vacuum grease.
-
Cap all openings with septa or glass stoppers.
-
-
Purging the System with Inert Gas:
-
Connect the side arm of the Schlenk flask to the Schlenk line using thick-walled, flexible tubing.
-
Ensure the inert gas is flowing through the manifold, indicated by bubbling through the oil bubbler.
-
Carefully open the stopcock on the flask to the vacuum line to evacuate the apparatus.
-
Once a good vacuum is achieved, close the stopcock to the vacuum and slowly open it to the inert gas line to backfill the flask.
-
Repeat this vacuum/inert gas cycle at least three times to ensure the removal of atmospheric gases.
-
-
Addition of Reagents:
-
Solids: Add solid reagents to the flask before the first vacuum/inert gas cycle. If a solid needs to be added later, do so under a positive flow of inert gas.
-
Liquids: Add anhydrous solvents and liquid reagents via a syringe through a septum. Purge the syringe with inert gas before drawing up the liquid.
-
-
Running the Reaction:
-
Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored by the bubbling rate of the oil bubbler on the Schlenk line (typically 1-2 bubbles per second).
-
-
Work-up:
-
After the reaction is complete, cool the flask to room temperature.
-
Quench the reaction carefully, typically by the slow addition of a proton source (e.g., water or a saturated aqueous solution of ammonium chloride) while still under an inert atmosphere, especially if pyrophoric reagents were used.
-
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Experimental Workflow for Anhydrous Tetrazole Synthesis
Caption: Workflow for anhydrous tetrazole synthesis.
References
Technical Support Center: Safe Handling and Quenching of Sodium Azide in Synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and quenching of sodium azide (NaN₃) in synthetic chemistry. Adherence to these protocols is critical to mitigate the significant risks associated with this highly toxic and potentially explosive reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of sodium azide?
A1: Sodium azide presents three main hazards:
-
High Acute Toxicity: It is fatal if swallowed or absorbed through the skin.[1] Similar to cyanide, it inhibits cytochrome oxidase, a critical enzyme in cellular respiration.
-
Formation of Explosive Compounds: Sodium azide reacts with heavy metals (e.g., lead, copper, mercury, silver, gold) and their salts to form highly shock-sensitive and explosive metal azides.[1][2] This is a significant concern for disposal in plumbing systems, which may contain lead or copper pipes.
-
Formation of Hydrazoic Acid: In the presence of acids, sodium azide protonates to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive liquid.[1][2]
Q2: What personal protective equipment (PPE) is required when handling sodium azide?
A2: The following PPE is mandatory when working with sodium azide:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Double-gloving with nitrile gloves is recommended.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: When handling solid sodium azide or concentrated solutions, work must be conducted in a certified chemical fume hood.
Q3: How should I store sodium azide?
A3: Store sodium azide in a cool, dry, and well-ventilated area away from incompatible materials.[1] The storage container should be tightly sealed and clearly labeled as "Acutely Toxic." Avoid storing on metal shelves. Incompatible materials include:
-
Acids
-
Heavy metals and their salts
-
Halogenated solvents (e.g., dichloromethane, chloroform)[3]
-
Bromine
-
Carbon disulfide
-
Dimethyl sulfate
Q4: Can I dispose of small amounts of sodium azide down the drain?
A4: No, you should never dispose of sodium azide down the drain, regardless of the amount.[2] It can react with metals in the plumbing to form explosive metal azides. All sodium azide waste, including contaminated materials like gloves and paper towels, must be treated as hazardous waste and disposed of according to institutional guidelines.
Troubleshooting Guides
Issue 1: My azide substitution reaction is sluggish or incomplete.
-
Possible Cause: Poor solubility of sodium azide in your reaction solvent.
-
Troubleshooting Step: While sodium azide is soluble in water, DMF, and DMSO, its solubility in other organic solvents can be limited. Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction in a biphasic system or switch to a more polar aprotic solvent.
-
-
Possible Cause: The leaving group on your substrate is not sufficiently reactive.
-
Troubleshooting Step: Convert the leaving group to a more reactive one. For example, a hydroxyl group can be converted to a tosylate or mesylate, which are excellent leaving groups for Sₙ2 reactions with sodium azide.
-
-
Possible Cause: Steric hindrance around the reaction center is preventing the azide nucleophile from attacking.
-
Troubleshooting Step: Increase the reaction temperature, but do so with caution and behind a blast shield, as heating azides can be hazardous. Alternatively, consider a different synthetic route that avoids a sterically hindered substitution.
-
Issue 2: I observe the formation of an unexpected amine byproduct in my reaction.
-
Possible Cause: In situ reduction of the azide.
-
Troubleshooting Step: This is a common side reaction, especially in "click" chemistry reactions that use a reducing agent like sodium ascorbate to generate the Cu(I) catalyst.[4] To minimize this, use the minimum effective concentration of the reducing agent or consider using a Cu(I) source directly (e.g., CuI or CuBr).[4]
-
-
Possible Cause: Presence of phosphines in the reaction mixture.
-
Troubleshooting Step: If your reaction contains phosphines, the Staudinger reaction can occur, leading to the formation of an amine.[5] If this is not the desired outcome, avoid the use of phosphine-based reagents or ligands.
-
Issue 3: My reaction mixture turned a dark color, and I suspect decomposition.
-
Possible Cause: The organic azide product is unstable under the reaction conditions.
-
Troubleshooting Step: Low molecular weight organic azides and molecules with a high nitrogen-to-carbon ratio can be unstable and prone to decomposition, especially when heated.[3] If possible, conduct the reaction at a lower temperature. It is crucial to never distill low molecular weight organic azides.[3]
-
-
Possible Cause: Reaction with an incompatible material.
-
Troubleshooting Step: Ensure that your reaction setup does not contain any incompatible metals. Use glass or Teflon-coated stir bars and avoid metal spatulas. Also, confirm that your solvent is not a halogenated one like dichloromethane or chloroform, which can form explosive polyazidomethanes.[3]
-
Experimental Protocols
Protocol 1: Quenching of Residual Sodium Azide in an Aqueous Reaction Mixture
This protocol is for the destruction of excess sodium azide in an aqueous solution (≤ 5% w/v). This procedure must be performed in a certified chemical fume hood.
Materials:
-
Aqueous solution containing residual sodium azide (≤ 5% w/v)
-
20% (w/v) aqueous solution of sodium nitrite (NaNO₂)
-
20% (v/v) aqueous solution of sulfuric acid (H₂SO₄)
-
Starch-iodide paper
-
Three-necked round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a gas outlet vented to the back of the fume hood.
Procedure:
-
Place the aqueous solution containing sodium azide into the three-necked flask and begin stirring.
-
Slowly add a 20% aqueous solution of sodium nitrite. For every 1 gram of sodium azide, use 1.5 grams of sodium nitrite (a 40% excess).[6]
-
Carefully add the 20% sulfuric acid solution dropwise from the addition funnel. The order of addition is critical. Adding the acid before the sodium nitrite will generate highly toxic and explosive hydrazoic acid.[2]
-
Continue adding sulfuric acid until the reaction mixture is acidic, as indicated by litmus paper. You will observe the evolution of gas (nitrogen and nitric oxide).
-
Once the gas evolution ceases, test the solution for the presence of excess nitrite by touching a drop of the solution to starch-iodide paper. A blue-black color indicates that the quenching is complete.[6]
-
If the test is negative, add more sodium nitrite solution and re-acidify until a positive test is obtained.
-
Neutralize the final reaction mixture with sodium hydroxide before disposal as hazardous waste.
Protocol 2: Work-up of an Organic Reaction Containing Sodium Azide
This protocol describes a general work-up procedure for an organic reaction performed in a solvent like DMF or DMSO containing unreacted sodium azide.
Materials:
-
Reaction mixture in an organic solvent
-
Water
-
Organic extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
Procedure:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer multiple times with the chosen organic solvent.
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any acidic impurities and residual DMF/DMSO.
-
Wash the organic layer with brine to remove the bulk of the water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
The resulting organic solution contains your product. The aqueous layers, which now contain the unreacted sodium azide, must be collected and quenched according to Protocol 1 before disposal.
Quantitative Data on Quenching Reagents
The most widely documented and recommended method for quenching sodium azide is through the use of nitrous acid generated in situ.
| Quenching Reagent | Reactants | Key Parameters | Verification Method | Safety Considerations |
| Nitrous Acid (in situ) | Sodium Nitrite (NaNO₂) and an acid (e.g., Sulfuric Acid) | - Recommended for aqueous solutions with ≤ 5% NaN₃.[6]- Use a 40% excess of sodium nitrite (1.5g per 1g of NaN₃).[6]- Reaction is performed at room temperature.- Acid must be added after the sodium nitrite.[2] | Starch-iodide paper test for excess nitrite (turns blue-black).[6] | - Generates toxic nitric oxide (NO) gas; must be performed in a fume hood.[6]- Incorrect order of addition produces explosive hydrazoic acid.[2] |
Visualizations
References
Validation & Comparative
A Comparative Guide to Catalytic Methods for Tetrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tetrazoles, a class of nitrogen-rich heterocyclic compounds, is of significant interest in medicinal chemistry and materials science due to their wide range of applications. This guide provides an objective comparison of different catalytic methods for tetrazole synthesis, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs. We will delve into the performance of magnetic nanocatalysts, copper-based nanocatalysts, and organocatalysts, highlighting their respective advantages and limitations.
Performance Comparison of Catalytic Methods
The choice of a catalytic system for tetrazole synthesis can significantly impact reaction efficiency, product yield, and environmental footprint. The following table summarizes the quantitative data for three distinct catalytic methods, providing a clear comparison of their performance.
| Catalyst Type | Specific Catalyst | Substrate Scope | Reaction Conditions | Yield (%) | Reaction Time | Catalyst Reusability | Reference |
| Magnetic Nanocatalyst | Fe3O4@tryptophan@Ni | Aromatic and Aliphatic Nitriles | Solvent-free, 120 °C | 90-98 | 20-40 min | Up to 7 cycles | [1][2] |
| Copper-Based Nanocatalyst | Cu(II)-immobilized MOF | Aromatic and Aliphatic Nitriles | DMF, 120 °C | 85-95 | 4-6 h | Not specified | [3] |
| Organocatalyst | In-situ generated from NMP, NaN3, and TMSCl | Aromatic and Aliphatic Nitriles | NMP, 200 °C (Microwave) | >80 | 15-25 min | Not applicable | [4][5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to reproduce these findings.
Magnetic Nanocatalyst: Fe3O4@tryptophan@Ni
Catalyst Preparation:
-
Synthesize Fe3O4 nanoparticles via a standard co-precipitation method.
-
Coat the Fe3O4 nanoparticles with tryptophan by dispersing them in a tryptophan solution and stirring at room temperature.
-
Immobilize Ni(II) ions onto the tryptophan-coated magnetic nanoparticles by adding a solution of a nickel salt (e.g., NiCl2) and stirring.
-
Wash the resulting Fe3O4@tryptophan@Ni nanocatalyst with a suitable solvent (e.g., ethanol) and dry under vacuum.[2]
General Procedure for Tetrazole Synthesis:
-
In a round-bottom flask, combine the nitrile (1 mmol), sodium azide (1.5 mmol), and the Fe3O4@tryptophan@Ni nanocatalyst (specified amount).
-
Heat the mixture at 120 °C under solvent-free conditions for the specified reaction time (20-40 minutes).[1][2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add a suitable solvent (e.g., ethyl acetate).
-
Separate the magnetic nanocatalyst using an external magnet.
-
Wash the catalyst with the solvent and dry for reuse.
-
Isolate the product from the organic phase by solvent evaporation and purify by recrystallization or column chromatography.
Copper-Based Nanocatalyst: Cu(II)-immobilized MOF
Catalyst Preparation:
-
Synthesize the desired Metal-Organic Framework (MOF) according to established literature procedures.
-
Immobilize Cu(II) ions onto the MOF by soaking the activated MOF in a solution of a copper salt (e.g., Cu(OAc)2) in a suitable solvent (e.g., DMF) at a specific temperature for a set period.
-
Filter, wash the resulting Cu(II)-immobilized MOF with fresh solvent to remove any unreacted copper salt, and dry under vacuum.[3]
General Procedure for Tetrazole Synthesis:
-
In a sealed reaction vessel, dissolve the nitrile (1 mmol) and sodium azide (1.5 mmol) in DMF.
-
Add the Cu(II)-immobilized MOF catalyst to the solution.
-
Heat the reaction mixture at 120 °C for 4-6 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Separate the catalyst by filtration.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by appropriate methods such as column chromatography.
Organocatalyst: In-situ Generation
General Procedure for Tetrazole Synthesis:
-
In a microwave reactor vial, combine the nitrile (1 mmol), sodium azide (1.5 mmol), and a catalytic amount of trimethylsilyl chloride (TMSCl) in N-methyl-2-pyrrolidone (NMP) as the solvent.[5][6]
-
Seal the vial and heat the reaction mixture to 200 °C using microwave irradiation for 15-25 minutes.[5][6]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting tetrazole by column chromatography or recrystallization.
Visualizing the Catalytic Pathways
The following diagrams illustrate the general workflows and logical relationships of the described catalytic methods for tetrazole synthesis.
References
- 1. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 3. Nanocatalysts Revolutionizing Tetrazole Synthesis - Amerigo Scientific [amerigoscientific.com]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst [organic-chemistry.org]
Unambiguous Structure of 5-(4-chlorobenzyl)-1H-tetrazole Confirmed by X-ray Crystallography: A Comparative Analysis with Spectroscopic Techniques
The definitive three-dimensional structure of 5-(4-chlorobenzyl)-1H-tetrazole has been unequivocally established by single-crystal X-ray crystallography. This powerful analytical technique provides precise atomic coordinates and intramolecular geometry, serving as the gold standard for structural validation. In this guide, we compare the crystallographic data with spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to provide a comprehensive overview of the structural elucidation of this compound.
X-ray crystallography reveals that this compound crystallizes in the monoclinic system with the space group P21/c. The analysis determined the exact bond lengths, bond angles, and the dihedral angle between the phenyl and tetrazole rings, which was found to be 67.52(6)°.[1] This level of detail is unparalleled by other analytical methods and provides a complete picture of the molecule's conformation in the solid state.
Comparison of Structural Validation Methods
While X-ray crystallography provides the most detailed structural information, NMR and IR spectroscopy serve as essential and more readily accessible tools for routine characterization and confirmation of the synthesis of this compound.
| Parameter | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy |
| Information Obtained | Precise 3D atomic arrangement, bond lengths, bond angles, crystal packing | Connectivity of atoms, chemical environment of nuclei (¹H and ¹³C), proton-proton and proton-carbon correlations | Presence of functional groups and vibrational modes of bonds |
| Sample Phase | Solid (single crystal) | Solution | Solid or Liquid |
| Key Findings for this compound | Monoclinic, P21/c, a = 14.654(3) Å, b = 4.9321(10) Å, c = 12.688(3) Å, β = 105.63(3)°, Dihedral angle = 67.52(6)°[1] | ¹H NMR (DMSO-d₆, 400 MHz) δ: 16.10 (br, 1H), 7.36 (d, 2H), 7.26 (d, 2H), 4.25 (s, 2H). ¹³C NMR (DMSO-d₆, 100 MHz) δ: 155.80, 135.41, 132.27, 131.16, 129.16, 28.73.[2] | FT-IR (cm⁻¹): 2985, 2838, 2696, 2317, 1487, 1404, 1048, 763, 654.[2] |
| Advantages | Unambiguous and complete 3D structure determination. | Provides information about the molecule's structure in solution, which can be more biologically relevant. Non-destructive. | Fast, simple, and provides a characteristic fingerprint of the molecule. |
| Limitations | Requires a high-quality single crystal, which can be difficult to obtain. Provides a static picture of the molecule in the solid state. | Does not provide precise bond lengths and angles. Interpretation can be complex for larger molecules. | Provides limited information on the overall 3D structure and connectivity. |
Experimental Protocols
Synthesis of this compound
The title compound was synthesized by reacting 2-(4-chlorophenyl)acetonitrile with sodium azide and ammonium chloride in dimethylformamide (DMF). The mixture was refluxed for 20 hours. After cooling, filtration, and solvent evaporation, the residue was poured into cold water to precipitate the product. Crystals suitable for X-ray diffraction were obtained by slow evaporation from a mixed solution of ethanol and water (1:1).[1]
Single-Crystal X-ray Diffraction
A suitable single crystal of this compound was mounted on a goniometer. X-ray diffraction data were collected at 293 K using Mo Kα radiation (λ = 0.71073 Å) on a Rigaku R-AXIS RAPID diffractometer. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent.[2] For a typical analysis, a few milligrams of the sample are dissolved in the deuterated solvent, and the solution is placed in an NMR tube. The spectra are acquired at room temperature, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
The FT-IR spectrum was recorded using a Fourier-transform infrared spectrometer.[2] A small amount of the solid sample was typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Workflow for X-ray Crystallography
References
In Vitro Activity of 5-(4-chlorobenzyl)-1H-tetrazole and its Analogs Compared to Standard Drugs: A Comparative Guide
This guide provides an objective comparison of the in vitro activity of tetrazole derivatives, focusing on the antibacterial properties of 5-(4-chlorophenyl)-1H-tetrazole, a compound structurally similar to 5-(4-chlorobenzyl)-1H-tetrazole. The performance of this compound is compared against standard antimicrobial agents. Additionally, the broader anticancer potential of the tetrazole class of compounds is discussed in the context of standard chemotherapeutic agents. This information is intended for researchers, scientists, and professionals in drug development.
Antibacterial Activity
Studies on 5-(4-chlorophenyl)-1H-tetrazole (TET) have demonstrated its bactericidal effect against both hospital-isolated and reference bacterial strains.[1][2] The in vitro antibacterial efficacy of TET was evaluated and compared with the standard antibiotic Chloramphenicol.
Comparative Data of Antibacterial Activity
The following tables summarize the key quantitative data from in vitro antibacterial assays.
Table 1: Zone of Inhibition of 5-(4-chlorophenyl)-1H-tetrazole (TET) and Control. [2]
| Bacterial Strain | Zone of Inhibition (mm) |
| TET | |
| E. coli A | 10 - 11 |
| S. aureus A | 11 - 13 |
| B. subtilis A | 11 - 12 |
| E. coli H | 22 - 24 |
| S. aureus H | Not Specified |
| K. pneumoniae H | Not Specified |
| P. aeruginosa A | < 10 |
A: Reference strain, H: Hospital-isolated strain
Table 2: Minimum Inhibitory Concentration (MIC) of 5-(4-chlorophenyl)-1H-tetrazole (TET). [2]
| Bacterial Strain | MIC (mg/mL) |
| S. aureus A | > 2 |
| E. coli A | > 2 |
| B. subtilis A | > 2 |
| E. coli H | 2.5 |
| K. pneumoniae H | 2.5 |
| S. aureus H | > 2 |
Table 3: Minimum Bactericidal Concentration (MBC) of 5-(4-chlorophenyl)-1H-tetrazole (TET). [2]
| Bacterial Strain | MBC (mg/mL) |
| S. aureus A | > 2 |
| E. coli A | > 2 |
| B. subtilis A | > 2 |
| E. coli H | > 2 |
| K. pneumoniae H | > 2 |
| S. aureus H | > 2 |
Experimental Protocols
The in vitro antibacterial activity is typically assessed using standardized methods such as the disk-diffusion and broth dilution methods to determine the zone of inhibition, Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC).[3][4]
Disk-Diffusion Method:
-
A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate.
-
Paper disks impregnated with a specific concentration of the test compound (e.g., TET) and a standard antibiotic (e.g., Chloramphenicol) are placed on the agar surface.
-
The plates are incubated under appropriate conditions.
-
The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.[3][4]
Broth Dilution Method for MIC and MBC:
-
Serial dilutions of the test compound are prepared in a liquid growth medium in tubes or microtiter plates.
-
Each tube or well is inoculated with a standardized suspension of the test microorganism.
-
The tubes or plates are incubated.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3][4]
-
To determine the MBC, an aliquot from the tubes with no visible growth is subcultured onto fresh agar plates.
-
The MBC is the lowest concentration that results in the death of the bacteria, evidenced by no growth on the subculture plates.[1]
Anticancer Activity
The tetrazole scaffold is recognized as a versatile pharmacophore in medicinal chemistry and has been incorporated into various compounds evaluated for their anticancer potential.[5][6][7][8] While specific data for this compound is limited in the provided search results, studies on other tetrazole derivatives have shown cytotoxic effects against various human cancer cell lines, such as breast cancer (MCF-7) and liver cancer (HepG2).[8][9]
Experimental Protocols
The in vitro anticancer activity of compounds is commonly evaluated using cytotoxicity assays like the MTT assay.[10][11]
MTT Assay for Cytotoxicity:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and a standard anticancer drug for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is replaced with a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells with active mitochondrial reductase convert the MTT into a purple formazan product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
The cell viability is calculated as a percentage of the untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.[10][11]
Visualizations
Experimental Workflow for In Vitro Antibacterial Screening
Caption: Workflow for in vitro antibacterial activity screening.
Logical Relationship of Anticancer Drug Evaluation
Caption: Logical flow for evaluating in vitro anticancer activity.
References
- 1. Study of the antibacterial effect of 5-(4-chlorophenyl)-1H-tetrazole and its oxime precursor against strains isolated from the hospital environment [jmchemsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. chalcogen.ro [chalcogen.ro]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]
- 11. noblelifesci.com [noblelifesci.com]
Structure-Activity Relationship of 5-(4-chlorobenzyl)-1H-tetrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-(4-chlorobenzyl)-1H-tetrazole scaffold has emerged as a promising pharmacophore in the quest for novel therapeutic agents. Its structural features, particularly the tetrazole ring as a bioisostere of a carboxylic acid, have prompted extensive research into its derivatives for various biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 5-((2-((4-chlorobenzyl)oxy)-2-(substituted phenyl)ethyl)thio)-1H-tetrazole derivatives, focusing on their antimicrobial and antifungal potential. The information presented is based on a study that systematically synthesized and evaluated these compounds, offering valuable insights for the rational design of more potent analogues.
Quantitative Analysis of Biological Activity
The antimicrobial and antifungal activities of the synthesized 5-((2-((4-chlorobenzyl)oxy)-2-(substituted phenyl)ethyl)thio)-1H-tetrazole derivatives were evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains. The results are summarized in the tables below, with ciprofloxacin and fluconazole used as standard antibacterial and antifungal drugs, respectively.
Antibacterial Activity Data
The antibacterial screening was performed against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli).
| Compound ID | R-group (Substitution on Phenyl Ring) | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) |
| 6a | H | 25 | 50 | 50 |
| 6b | 4-Cl | 12.5 | 25 | 25 |
| 6c | 2-Cl | 25 | 25 | 50 |
| 6d | 4-Br | 12.5 | 12.5 | 25 |
| 6e | 4-F | 25 | 50 | 50 |
| 6f | 4-NO₂ | >100 | >100 | >100 |
| Ciprofloxacin | - | 6.25 | 3.125 | 6.25 |
Antifungal Activity Data
The antifungal activity was assessed against Candida albicans.
| Compound ID | R-group (Substitution on Phenyl Ring) | C. albicans MIC (µg/mL) |
| 6a | H | 50 |
| 6b | 4-Cl | 25 |
| 6c | 2-Cl | 50 |
| 6d | 4-Br | 12.5 |
| 6e | 4-F | 50 |
| 6f | 4-NO₂ | >100 |
| Fluconazole | - | 12.5 |
Structure-Activity Relationship (SAR) Analysis
The data reveals several key trends in the structure-activity relationship of these this compound derivatives:
-
Influence of Phenyl Ring Substitution: The nature and position of the substituent on the phenyl ring significantly impact the antimicrobial and antifungal activity.
-
Halogen Substitution: The presence of a halogen atom on the phenyl ring generally enhances activity compared to the unsubstituted analog (6a). Specifically, compounds with a 4-chloro (6b) or 4-bromo (6d) substituent displayed the most potent antibacterial and antifungal effects. The 4-bromo derivative (6d) was particularly effective, showing comparable activity to fluconazole against C. albicans.
-
Position of Halogen: A 4-substituted halogen appears to be more favorable for activity than a 2-substituted one, as seen by comparing the MIC values of 6b (4-Cl) and 6c (2-Cl).
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group like a nitro group (4-NO₂) at the 4-position (6f) was detrimental to the biological activity, with this compound being inactive against all tested strains.
-
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Synthesis of 5-((2-((4-chlorobenzyl)oxy)-2-(substituted phenyl)ethyl)thio)-1H-tetrazole Derivatives (6a-f)
A mixture of the appropriate 2-((1H-tetrazol-5-yl)thio)-1-(substituted phenyl)ethan-1-one (1 mmol) and 4-chlorobenzyl chloride (1 mmol) was stirred in the presence of a catalytic amount of potassium carbonate in acetone at room temperature for 12-16 hours. The progress of the reaction was monitored by thin-layer chromatography. After completion, the reaction mixture was filtered, and the solvent was evaporated under reduced pressure. The resulting crude product was purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired products.
Antimicrobial and Antifungal Susceptibility Testing
The in vitro antimicrobial and antifungal activities of the synthesized compounds were determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial strains were grown on Mueller-Hinton agar, and fungal strains were grown on Sabouraud dextrose agar at 37°C for 24 hours. A few colonies were transferred to sterile saline, and the turbidity was adjusted to match the 0.5 McFarland standard.
-
Broth Microdilution Assay: The compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Two-fold serial dilutions of each compound were prepared in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi in 96-well microtiter plates.
-
Incubation: The prepared inoculum was added to each well. The plates were incubated at 37°C for 24 hours for bacteria and for 48 hours for fungi.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key SAR findings for the antimicrobial activity of the this compound derivatives.
Caption: Key SAR findings for antimicrobial activity.
A Comparative Analysis of Substituted Benzyl Tetrazoles: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis, biological activities, and structure-activity relationships of substituted benzyl tetrazoles, supported by experimental data and detailed protocols.
Substituted benzyl tetrazoles have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides an objective comparison of their performance across various biological targets, supported by quantitative experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research and development in this promising area.
Comparative Biological Activity of Substituted Benzyl Tetrazoles
The therapeutic potential of substituted benzyl tetrazoles is highlighted by their diverse biological activities, ranging from anti-inflammatory and anticancer effects to the antagonism of key neurological receptors. The following tables summarize the quantitative data from various studies, offering a comparative overview of the potency of different derivatives.
| Compound ID | Substitution Pattern | Target | Assay | IC50 (µM) | Cell Line | Reference |
| XIIIe | 2-(4-chlorobenzyl)-5-(2-methylbenzofuran-3-yl)-2H-tetrazole | Proto-oncogene tyrosine-protein kinase Src | Anti-proliferative | 3.19 | HCT116 | [1] |
| XIIIm | 2-(4-methoxybenzyl)-5-(2-methylbenzofuran-3-yl)-2H-tetrazole | Proto-oncogene tyrosine-protein kinase Src | Anti-proliferative | 2.25 | Miapaca2 | [1] |
| 68 | 1-benzyl-3-(1H-tetrazol-5-yl)-1H-indole | Cytosolic phospholipase A2α (cPLA2α) | Enzyme Inhibition | >10 | - | [2] |
| 78 | 4-((3-((1H-tetrazol-5-yl)methyl)-1H-indol-1-yl)methyl)benzoic acid | Cytosolic phospholipase A2α (cPLA2α) | Enzyme Inhibition | 2.8 | - | [2] |
| 26a | 1-(2-fluorobenzyl)-3-(5-hydroxymethyl-2-furyl)indazole | Platelet Aggregation | - | 4.9 | - | |
| 26e | 1-(2-cyanobenzyl)-3-(5-hydroxymethyl-2-furyl)indazole | Platelet Aggregation | - | 8.7 | - |
Table 1: Anti-proliferative and Enzyme Inhibitory Activities of Substituted Benzyl Tetrazoles. This table showcases the inhibitory concentrations (IC50) of various substituted benzyl tetrazole derivatives against cancer cell lines and specific enzymes. The data highlights the influence of substitution patterns on potency.
| Compound ID | Structure | Anti-inflammatory Activity (% inhibition) | Reference |
| 3a | N-(5-(2-(1H-benzo[d]imidazol-2-ylthio)ethyl)-2H-tetrazol-2-yl)acetamide | Comparable to Diclofenac | [3] |
| 3c | (5-(2-(1H-benzo[d]imidazol-2-ylthio)ethyl)-2H-tetrazol-2-yl)(phenyl)methanone | Comparable to Diclofenac | [3] |
| 3g | (5-(2-(1H-benzo[d]imidazol-2-ylthio)ethyl)-2H-tetrazol-2-yl)(p-tolyl)methanone | Comparable to Diclofenac | [3] |
Table 2: Anti-inflammatory Activity of Tetrazolobenzimidazoles. This table presents the anti-inflammatory efficacy of synthesized compounds in comparison to the standard drug, diclofenac, as determined by the carrageenan-induced paw edema model.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Histamine H3 Receptor Binding Assay
This assay determines the affinity of test compounds for the histamine H3 receptor.
Materials:
-
HEK293T cells transiently expressing the human histamine H3 receptor.
-
Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Clobenpropit.
-
Test compounds dissolved in DMSO.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare cell membranes from transfected HEK293T cells.
-
In a 96-well plate, incubate the cell membranes with increasing concentrations of the test compound and a fixed concentration of [3H]-NAMH (e.g., 2 nM) in the binding buffer.
-
For determining non-specific binding, incubate the membranes with the radioligand in the presence of 10 µM clobenpropit.
-
Incubate the plates for 2 hours at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values by non-linear regression analysis of the competition binding data.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.
Materials:
-
Wistar albino rats or Swiss albino mice.
-
Carrageenan solution (1% w/v in sterile saline).
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Standard drug: Diclofenac sodium (positive control).
-
Pletysmometer or digital calipers.
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or the standard drug orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness immediately before the carrageenan injection (basal reading) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
MTT Assay for Cancer Cell Line Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HCT116, Miapaca2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of substituted benzyl tetrazoles. The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Workflow for determining the anti-proliferative activity of compounds.
References
Comparative Guide to Analytical Methods for the Quantification of 5-(4-chlorobenzyl)-1H-tetrazole
This guide provides a comparative overview of analytical methodologies for the quantification of 5-(4-chlorobenzyl)-1H-tetrazole, a key intermediate in pharmaceutical synthesis. The primary focus is on a validated High-Performance Liquid Chromatography (HPLC) method, with a discussion of alternative techniques. This document is intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the separation, quantification, and purity assessment of pharmaceutical compounds like this compound.[1] A reversed-phase HPLC method is typically employed for tetrazole derivatives, utilizing a nonpolar stationary phase and a polar mobile phase to achieve effective separation from starting materials, byproducts, and potential degradation products.[1]
The following protocol outlines the steps for the validation of an HPLC method for this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[1]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic acid in Water. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by UV spectral analysis of this compound.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for the analysis.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the chosen solvent to obtain a concentration within the calibration range.
3. Method Validation Parameters:
The validation of the analytical method is crucial to ensure its suitability for its intended purpose. The following parameters should be evaluated:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by the resolution of the analyte peak from other peaks.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used to establish linearity, and the correlation coefficient (r²) should be determined.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels:
-
Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment.
-
Reproducibility: The precision between different laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Analyte peak is well-resolved from other peaks (Resolution > 2) | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
| Robustness | No significant change in results with minor variations | Pass |
Note: The "Typical Result" values are illustrative and would be determined experimentally.
Alternative Analytical Methods
While HPLC is the gold standard for quantitative analysis, other techniques can provide valuable information for the characterization of this compound.
| Analytical Method | Principle | Information Provided | Comparison to HPLC |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the molecular structure, including the connectivity of atoms and the presence of different isomers.[1] | Complementary to HPLC. Excellent for structural elucidation and identification, but not typically used for routine quantification due to lower sensitivity and higher complexity. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Determines the molecular weight and elemental composition of the compound. Fragmentation patterns can provide structural information.[1] | Often coupled with HPLC (LC-MS) for highly sensitive and specific quantification, especially in complex matrices. As a standalone technique, it's primarily for identification. |
| Thermal Analysis (TGA/DSC) | Measures changes in physical and chemical properties as a function of temperature. | Provides information on thermal stability, melting point, and decomposition profile.[1] | Not a quantitative method for concentration but crucial for assessing the physical properties and stability of the bulk drug substance. |
Diagrams
References
A Comparative Cross-Validation of Biological Assays for Tetrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biological assay results for tetrazole compounds, supported by experimental data from various studies. The aim is to offer a clear cross-validation perspective on the performance of these compounds in different biological contexts, focusing on their evaluation in anticancer and antimicrobial assays.
Data Presentation: Comparative Biological Activity
The following table summarizes quantitative data from different biological assays for representative 5-substituted-1H-tetrazole derivatives. While a single study conducting a head-to-head comparison across these diverse assays is not available, this table collates data for structurally related compounds to provide a comparative overview. This approach is conceptually supported by analyses of bioisosteric replacements where tetrazoles are compared to carboxylic acid analogs across target binding, in vitro, and cellular potency assays[1].
| Compound Scaffold | Assay Type | Target/Cell Line | Metric | Result | Reference |
| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole | In Vitro Anticancer | SGC-7901 (Gastric Cancer) | IC50 | 0.090 µM | [2] |
| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole | In Vitro Anticancer | A549 (Lung Cancer) | IC50 | 0.120 µM | [2] |
| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole | In Vitro Anticancer | HeLa (Cervical Cancer) | IC50 | 0.650 µM | [2] |
| Imide-tetrazole Derivative | Antimicrobial Susceptibility | Staphylococcus aureus | MIC | 0.1–3.2 µg/mL | [3] |
| Imide-tetrazole Derivative | Antimicrobial Susceptibility | E. coli | MIC | 0.4–25.6 µg/mL | [3] |
| Imide-tetrazole Derivative | Antimicrobial Susceptibility | P. aeruginosa | MIC | 0.4–25.6 µg/mL | [3] |
| Tetrazole-bearing Pyridine Derivative | Anti-inflammatory | COX-2 Enzyme Inhibition | IC50 | 0.23 µM | [4] |
| Tetrazole-bearing Pyridine Derivative | Anti-inflammatory | TNF-α Inhibition | pg/ml | 37.6 pg/ml | [4] |
| Tetrazole-bearing Pyridine Derivative | Anti-inflammatory | IL-6 Inhibition | pg/ml | 47.5 pg/ml | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the assays used to evaluate tetrazole compounds.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture : Human cancer cell lines (e.g., SGC-7901, A549, HeLa) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.[5]
-
Cell Seeding : Cells are seeded in 96-well plates at a suitable density and incubated for 24 hours to allow for attachment.[6]
-
Compound Treatment : The cells are then treated with various concentrations of the tetrazole compounds. A vehicle control and a reference drug (e.g., Doxorubicin) are included.[5]
-
Incubation : The plates are incubated for a specified period, typically 48 to 72 hours.[5][6]
-
MTT Addition : An MTT solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[5]
-
Data Analysis : The formazan crystals are dissolved, and the absorbance is measured. The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[5]
Antimicrobial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
This assay determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
-
Bacterial Culture : Bacterial strains are grown in a suitable broth medium to a specific optical density.[5]
-
Compound Dilution : The tetrazole compounds are serially diluted in a 96-well microplate.[5]
-
Inoculation : Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.[5]
-
Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).[5]
-
Alamar Blue Addition : Alamar Blue reagent is added to each well. A color change from blue to pink indicates bacterial growth.[5]
-
MIC Determination : The MIC is the lowest concentration of the compound that prevents the color change, indicating the inhibition of bacterial growth.[5]
Enzyme Inhibition Assay (General Protocol)
This type of assay measures the ability of a compound to inhibit a specific enzyme. The tetrazole moiety is a well-known bioisostere of the carboxylic acid group and can interact with the active sites of enzymes[5].
-
Enzyme and Substrate Preparation : The target enzyme and its specific substrate are prepared in a suitable buffer.
-
Compound Incubation : The enzyme is pre-incubated with various concentrations of the tetrazole compound.
-
Reaction Initiation : The reaction is initiated by the addition of the substrate.
-
Detection : The enzyme activity is measured by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis : The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is calculated.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of tetrazole compounds.
Caption: Workflow for cross-validating tetrazole compound activity.
Caption: Tetrazole compound inhibiting tubulin polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Thermal Stability of Tetrazole Derivatives: A Guide for Researchers
For Immediate Publication
This guide offers a comparative analysis of the thermal stability of various tetrazole derivatives, compounds of significant interest in pharmaceutical development and as energetic materials. The stability of these nitrogen-rich heterocyclic compounds is a critical parameter influencing their safety, storage, and application. This document provides key quantitative data, detailed experimental protocols, and a visual workflow to aid researchers in this field.
Introduction
Tetrazole derivatives are a class of heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms. Their high nitrogen content and enthalpy of formation make them valuable in diverse applications, including as bioisosteres for carboxylic acids in medicinal chemistry and as components in gas-generating and energetic systems.[1] However, these same properties can also lead to thermal instability. Understanding the thermal decomposition behavior of different tetrazole derivatives is paramount for the development of safe and reliable products. Structural modifications, such as the nature and position of substituents on the tetrazole ring, can profoundly impact thermal stability.[2][3]
This guide focuses on comparing the thermal properties of several key tetrazole derivatives, providing a baseline for further research and development. The primary techniques discussed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are instrumental in characterizing the decomposition of these materials.[4]
Experimental Protocols
The following protocols outline standard procedures for evaluating the thermal stability of tetrazole derivatives using TGA and DSC.
2.1 Thermogravimetric Analysis (TGA)
TGA is employed to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This is crucial for determining the onset temperature of decomposition and quantifying mass loss.
-
Sample Preparation: Accurately weigh 2-5 mg of the tetrazole compound into a suitable TGA pan (e.g., alumina or aluminum).[5]
-
Instrument Parameters:
-
Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss (T_peak).
2.2 Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, providing data on melting points (endothermic events) and decomposition (exothermic events).
-
Sample Preparation: Accurately weigh 2-5 mg of the tetrazole compound into a DSC pan.[5] For energetic materials, sealed capsules that can withstand pressure from gaseous products may be used.
-
Instrument Parameters:
-
Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks (melting) and, critically, the onset and peak temperatures of exothermic decomposition events.
Workflow for Thermal Stability Assessment
The following diagram illustrates the typical workflow for assessing the thermal stability of tetrazole derivatives.
Comparative Data
The thermal stability of tetrazole derivatives varies significantly based on their substitution patterns. The following table summarizes the decomposition temperatures (obtained via DSC or DTA) for a selection of derivatives found in the literature.
| Compound Name | Onset Decomposition Temp. (T_onset) | Peak Decomposition Temp. (T_peak) | Heating Rate (°C/min) | Citation |
| 1-phenyl-1H-tetrazole | - | 218 °C | - | [8] |
| 1-(4-chlorophenyl)-1H-tetrazole | - | 191 °C | - | [8] |
| 1-(4-nitrophenyl)-1H-tetrazole | - | 236 °C | - | [8] |
| 5-aminotetrazole (5-AT) | ~191 °C | - | 10 °C/min | [6] |
| Diammonium Salt of 5,5'-Bitetrazole-1,1'-diol | 291 °C | 300 °C | 5 °C/min | [7] |
| Dihydroxylammonium Salt of 5,5'-Bitetrazole-1,1'-diol | 285 °C | 286 °C | 5 °C/min | [7] |
| 5-((1,4-dihydro-5H-tetrazol-5-ylidene)amino)... salt | 199 °C | - | - | [9] |
Note: Decomposition temperatures can vary based on experimental conditions like heating rate and sample purity. Direct comparison should be made with caution.
Discussion of Structural Effects on Stability
The data indicates that substituents have a profound effect on the thermal stability of the tetrazole ring.
-
Bridging Groups: 5,5'-bridged tetrazole species are generally more thermally stable than their 1,1'-bridged counterparts.[3][10] For example, pyrazole-linked bis-tetrazoles show greater thermal stability compared to azo-linked bis-tetrazoles.[2]
-
Substituent Type: Electron-withdrawing groups, such as the nitro group in 1-(4-nitrophenyl)-1H-tetrazole, can increase the decomposition temperature compared to phenyl or chlorophenyl derivatives.[8]
-
Salt Formation: The formation of energetic salts can significantly enhance thermal stability. Nitrogen-rich salts of 5,5′-Bitetrazole-1,1′-diol, for instance, exhibit exceptionally high decomposition temperatures, with the diammonium salt reaching an onset of 291 °C.[7] This increased stability is often attributed to strong hydrogen bonding networks in the crystal lattice.[11]
-
Isomerism: In bis-tetrazole derivatives, subtle structural changes can lead to significant differences in properties. For instance, isomers of bistetrazole-diol show notable variations in decomposition temperatures.[12]
Conclusion
The thermal stability of tetrazole derivatives is a complex property governed by substituent effects, bridging patterns, and intermolecular interactions like hydrogen bonding. This guide provides a foundational comparison, highlighting that salt formation and specific substitution patterns, particularly in bis-tetrazole systems, can lead to compounds with remarkably high thermal stability. The provided experimental protocols and workflow serve as a standard methodology for researchers to evaluate and compare new derivatives, ensuring safer handling and more effective application development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives with Long Catenated Nitrogen Chains: Quantitative Insights from High-Level Quantum Chemical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 12. researchgate.net [researchgate.net]
evaluating 5-(4-chlorobenzyl)-1H-tetrazole against other heterocyclic compounds
A Comparative Guide to the Biological Activities of 5-(4-chlorobenzyl)-1H-tetrazole and Other Heterocyclic Compounds
Introduction
In the landscape of medicinal chemistry, the quest for novel therapeutic agents often involves the exploration and comparative analysis of various heterocyclic scaffolds. This guide provides an objective evaluation of this compound, a notable tetrazole derivative, by juxtaposing its biological performance with that of other key heterocyclic compounds such as triazoles, oxadiazoles, and pyrimidines. The following sections present a compilation of experimental data on the antibacterial, antifungal, anticancer, and anti-inflammatory activities of these compounds, supported by detailed experimental methodologies and visual representations of relevant workflows.
Data Presentation
The quantitative biological data for this compound and a selection of comparative heterocyclic compounds are summarized in the tables below. It is important to note that the data has been aggregated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and a Comparative Triazole Derivative.
| Compound | Bacterial Strain | MIC (mg/mL)[1] | MBC (mg/mL)[1] |
| This compound (TET) | Escherichia coli H | 2.5 | >2 |
| Staphylococcus aureus H | >2 | >2 | |
| Klebsiella pneumoniae H | >2 | >2 | |
| Staphylococcus aureus A | 2 | >2 | |
| Escherichia coli A | 2.5 | >2 | |
| Bacillus subtilis A | 2.5 | >2 | |
| N-furfuryl-5-(4-chlorobenzyl)-4H-1,2,4-triazole | Not Reported | Not Reported | Not Reported |
Note: 'H' denotes strains isolated from a hospital environment, while 'A' denotes ATCC reference strains. Data for the triazole derivative's antibacterial activity was not available in the reviewed literature.
Anti-inflammatory Activity
Table 2: In Vitro Anti-inflammatory Activity of a 5-(4-chlorobenzyl)-1,2,4-triazole Derivative.
| Compound | Assay | IC50 (µM) |
| N-furfuryl-5-(4-chlorobenzyl)-4H-1,2,4-triazole | Soybean 15-LOX inhibition | Potent activity reported |
Note: Quantitative IC50 value was not specified in the available literature.
Experimental Protocols
Synthesis of this compound[2]
A mixture of 2-(4-chlorophenyl)acetonitrile (0.04 mol), sodium azide (NaN3, 0.06 mol), and ammonium chloride (NH4Cl, 0.06 mol) was dissolved in 120 ml of dimethylformamide (DMF). The mixture was refluxed for 20 hours with stirring. After cooling to room temperature, the mixture was filtered. The solvent was evaporated, and the residue was poured into 30 ml of cold water to yield the title compound. Crystals suitable for X-ray diffraction were obtained from a 1:1 ethanol/water solution.
Antibacterial Activity Assessment[1]
The antibacterial efficacy of this compound was determined using the agar well diffusion method and a microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Bacterial Strains : The study utilized both reference strains (Staphylococcus aureus A, Escherichia coli A, Bacillus subtilis A, Pseudomonas aeruginosa A) and strains isolated from a hospital environment (S. aureus H, E. coli H, Klebsiella pneumoniae H).
-
Agar Well Diffusion : Bacterial cultures were standardized and inoculated onto Mueller-Hinton agar plates. Wells were created in the agar and filled with a solution of the test compound. The plates were incubated, and the diameter of the inhibition zones was measured.
-
MIC Determination : A serial dilution of the compound was prepared in a 96-well microplate containing Mueller-Hinton broth. Each well was inoculated with a standardized bacterial suspension. The MIC was determined as the lowest concentration of the compound that inhibited visible bacterial growth after incubation.
-
MBC Determination : Aliquots from the wells showing no growth in the MIC assay were subcultured onto fresh agar plates. The MBC was defined as the lowest concentration that prevented any bacterial growth on the new plates.
Visualizations
Experimental Workflow for Antibacterial Activity Screening
Caption: Workflow for determining antibacterial activity.
Logical Relationship of Heterocyclic Compound Evaluation
Caption: Evaluation of various heterocyclic cores.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of 5-(4-chlorobenzyl)-1H-tetrazole
Immediate Safety and Hazard Assessment
It is crucial to treat 5-(4-chlorobenzyl)-1H-tetrazole as a reactive and potentially explosive hazardous waste. The tetrazole functional group is known for its energetic instability and can decompose explosively when subjected to heat, shock, or friction.
Primary Hazards:
-
Explosive Potential: The high nitrogen content of the tetrazole ring makes it energetically unstable.
-
Acute Toxicity: Similar tetrazole compounds are harmful if swallowed, in contact with skin, or inhaled.
-
Irritant: May cause skin and serious eye irritation.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Eye Protection | Chemical safety goggles and a face shield. |
| Skin and Body | A flame-retardant lab coat and closed-toe shoes. |
Step-by-Step Disposal Protocol
Due to the inherent risks associated with tetrazole compounds, on-site chemical treatment or neutralization is strongly discouraged without a validated and peer-reviewed protocol. The risk of uncontrolled, explosive decomposition is significant.
Step 1: Waste Collection
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, sealable lid.
-
Segregation: Do not mix this compound waste with other chemical waste streams, especially acids or oxidizing agents, to prevent unforeseen violent reactions.
-
Solid Waste: Collect solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in the designated container.
-
Solution Waste: If the compound is in solution, use a separate, labeled container for liquid waste. Ensure the solvent is compatible with the container material.
Step 2: Labeling and Storage
-
Clear Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and appropriate hazard pictograms (e.g., exploding bomb, skull and crossbones, exclamation mark).
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste storage area, away from heat sources, direct sunlight, and incompatible materials. The storage area should have secondary containment.
Step 3: Professional Disposal
-
Engage a Certified Vendor: Arrange for the collection and disposal of the this compound waste through a licensed and certified hazardous waste disposal company.
-
Provide Full Disclosure: Inform the disposal company of the nature of the waste, including its identity as a tetrazole derivative with potential explosive properties. Provide any available safety information.
-
Documentation: Maintain a detailed record of the waste, including the quantity, date of generation, and disposal manifest provided by the waste management company, in accordance with local and national regulations.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting personnel and the environment.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
